molecular formula C37H49F3N7O5P B15576291 Fak-IN-16

Fak-IN-16

Número de catálogo: B15576291
Peso molecular: 759.8 g/mol
Clave InChI: HZOFIHCVZSUCBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fak-IN-16 is a useful research compound. Its molecular formula is C37H49F3N7O5P and its molecular weight is 759.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H49F3N7O5P

Peso molecular

759.8 g/mol

Nombre IUPAC

7-[[2-[4-(diethoxyphosphorylmethyl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4-[4-(4-methylpiperazin-1-yl)cyclohexyl]-3H-isoindol-1-one

InChI

InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)

Clave InChI

HZOFIHCVZSUCBZ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Fak-IN-16: A Technical Guide to a Selective FAK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction from the extracellular matrix (ECM) to the cell interior, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, establishing it as a key therapeutic target.[4][5][6][7] Fak-IN-16 (also known as compound OXA-11) has emerged as a potent, orally active, and selective FAK inhibitor.[8] This guide provides a comprehensive overview of this compound, detailing its biochemical activity, mechanism of action, and the experimental protocols for its evaluation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK.[4][9] The activation of FAK is initiated by its recruitment to focal adhesions following integrin clustering.[1][10] This leads to a critical autophosphorylation event at tyrosine 397 (Y397), which creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][11][12] The resulting FAK-Src complex formation leads to the full activation of FAK and subsequent phosphorylation of downstream targets, activating signaling cascades such as the PI3K/AKT and MAPK/ERK pathways that promote cell survival, proliferation, and migration.[4][6][11]

This compound effectively inhibits FAK autophosphorylation at Y397 and other key sites like Y861, thereby blocking the recruitment of Src and disrupting these downstream signaling pathways.[4][8] This inhibition leads to reduced tumor growth, vascularity, and invasion.[8]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK_inactive FAK (Inactive) Integrins->FAK_inactive Recruitment ECM ECM ECM->Integrins Binding FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruits FAK_Src_complex FAK-Src Complex FAK_active->FAK_Src_complex Src->FAK_Src_complex Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK) FAK_Src_complex->Downstream Activation Cell_Responses Cell Proliferation, Survival, Migration Downstream->Cell_Responses Fak_IN_16 This compound Fak_IN_16->FAK_inactive Inhibits Activation

FAK signaling pathway and the point of inhibition by this compound.

Data Presentation

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against FAK compared to other well-known FAK inhibitors. Note that IC50 values can vary depending on the specific assay conditions.

InhibitorFAK IC50 (nM)Other Notable Kinase Targets (IC50)Key Characteristics
This compound 1.2 pM[8][13] / 19.10 nM[1][5][14]ABL1, ALK, BTK, FLT3, KDR[1][5][14]Orally active, slows tumor growth and reduces vascularity.[8][13]
Defactinib (VS-6063)<0.6 nM[1]Pyk2 (<0.6 nM)[1]Reversible and selective FAK inhibitor.[1][13]
PF-5622711.5 nM[1]Pyk2 (~10-fold less potent)[1]Potent, ATP-competitive inhibitor.[1]
GSK22560980.4 nM[1]Highly selective for FAK[1]Reversible ATP-competitive inhibitor.[1]
TAE2265.5 nM[1]InsR, IGF-1R, ALK (~10-100-fold less potent)[1]Dual FAK/IGF-1R inhibitor.[1]
Y15~50 nM (for autophosphorylation)[1][15]Specific for FAK Y397 site[1][12]Allosteric inhibitor, decreases cancer cell viability.[1][12]

Note: A significant discrepancy exists in the reported biochemical potency of this compound (1.2 pM vs 19.10 nM). This may be due to different assay conditions or compound batches, highlighting the need for standardized comparative studies.

This compound demonstrates potent anti-proliferative and anti-metastatic activity in various cancer cell lines and in vivo models.

Activity TypeCancer Cell Lines / ModelObserved EffectsReference
Anti-Proliferative U-87MG (Glioblastoma), A549 (Lung), MDA-MB-231 (Breast)Showed 4-fold, 6-fold, and 14-fold better activity than TAE226, respectively.[5][14]
Anti-Metastatic U-87MG, A549, MDA-MB-231Substantially inhibited cell migration.[14]
In Vivo Efficacy Mouse Xenograft ModelsOrally active, slows tumor growth, reduces tumor vascularity and invasion.[8][13]
Combination Therapy In vitro and in vivo modelsPotentiates the anti-tumor effects of Cisplatin.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.

This assay quantifies the concentration of this compound required to inhibit 50% of FAK enzymatic activity in a cell-free system.

Principle: The assay measures the amount of ADP produced from the kinase reaction where FAK transfers a phosphate (B84403) group from ATP to a substrate. The amount of ADP is inversely proportional to the inhibitory activity of the compound. Luminescence-based detection kits like ADP-Glo™ are commonly used.[16]

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., Poly(E4Y) peptide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further into the kinase reaction buffer.

  • In a 96-well plate, add the FAK enzyme, the substrate, and the this compound dilutions. Include a no-inhibitor control (vehicle only).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[16]

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.[1]

  • Incubate for 30-40 minutes at room temperature.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

This protocol assesses the ability of this compound to inhibit FAK autophosphorylation (at Y397) within a cellular context, confirming target engagement.

Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blot using antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK. A decrease in the p-FAK signal relative to total FAK indicates inhibition.

Materials:

  • Cancer cell line of interest (e.g., U-87MG, A549)

  • Complete cell culture medium

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).[11]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[11]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[1]

  • Re-probing: Strip the membrane and re-probe with an antibody for total FAK and then a loading control (e.g., GAPDH) to ensure equal protein loading.[1]

  • Quantification: Quantify the band intensities to determine the ratio of p-FAK to total FAK, assessing the degree of inhibition.

This protocol provides a framework for assessing the anti-tumor efficacy of this compound in a preclinical mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time to evaluate the compound's efficacy.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID)

  • Human cancer cell line (e.g., HCT116 colorectal cancer)[4]

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, once or twice daily, according to the study design.[13]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: Continue the study for a defined period or until tumors in the control group reach a predetermined size. At the endpoint, tumors can be excised for further analysis (e.g., Western blot for p-FAK, immunohistochemistry).

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular In Cellulo cluster_invivo In Vivo Kinase_Assay In Vitro Kinase Assay Selectivity_Screen Kinase Selectivity Screen Target_Engagement Target Engagement (Western Blot for p-FAK) Kinase_Assay->Target_Engagement Confirm Potency Selectivity_Screen->Target_Engagement Assess Specificity Cell_Viability Cell Viability / Proliferation (MTT, etc.) Target_Engagement->Cell_Viability Validate Cellular Effect Migration_Assay Cell Migration / Invasion Assay Xenograft Xenograft Efficacy Studies Cell_Viability->Xenograft Justify In Vivo Test Migration_Assay->Xenograft PD_Analysis Pharmacodynamics (PD) (Tumor p-FAK Analysis) Xenograft->PD_Analysis Confirm Mechanism In Vivo

A typical experimental workflow for evaluating a FAK inhibitor.

Logic_Diagram cluster_validation Validation Steps cluster_experiments Control Experiments Observed_Phenotype Observed Cellular Phenotype (e.g., reduced migration) On_Target Is it due to FAK inhibition? Observed_Phenotype->On_Target Off_Target Is it due to off-target effects? Observed_Phenotype->Off_Target Second_Inhibitor Use structurally distinct FAK inhibitor On_Target->Second_Inhibitor Confirms? Genetic_Knockdown Use FAK siRNA / CRISPR On_Target->Genetic_Knockdown Confirms? Rescue_Experiment Overexpress resistant FAK mutant On_Target->Rescue_Experiment Confirms? Dose_Response Perform detailed dose-response curve Off_Target->Dose_Response Suggests?

Logical workflow to distinguish on-target vs. off-target effects.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of Fak-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that orchestrates a multitude of cellular processes, including adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention. Fak-IN-16 is a small molecule inhibitor of FAK that has demonstrated potent anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound. It includes a detailed examination of its mechanism of action, quantitative data on its inhibitory activity, and comprehensive protocols for key experimental assays. Furthermore, this guide presents visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of the cellular impact of this compound.

Introduction to Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase is a central node in the signal transduction network originating from cell-extracellular matrix (ECM) interactions mediated by integrins, as well as from growth factor receptors.[1] The activation of FAK is a multi-step process initiated by its recruitment to focal adhesions and subsequent autophosphorylation at Tyrosine 397 (Y397).[2] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src complex.[1] This complex then phosphorylates a host of downstream substrates, thereby propagating signals that influence cell behavior.[2]

The primary downstream signaling cascades regulated by FAK include:

  • The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade plays a significant role in cell growth, differentiation, and survival.

  • The p130Cas/Crk/Dock180/Rac Pathway: This pathway is intimately involved in the regulation of cell migration and cytoskeletal dynamics.[2]

  • Paxillin (B1203293) Signaling: Paxillin, a key scaffolding protein at focal adhesions, is a direct substrate of the FAK-Src complex, and its phosphorylation is critical for focal adhesion turnover and cell motility.

This compound: A Potent Inhibitor of FAK

This compound is a small molecule inhibitor that targets the kinase activity of FAK. Its primary mechanism of action is the inhibition of FAK autophosphorylation at the Y397 site, which is the critical initial step in FAK activation.[3] By preventing this autophosphorylation, this compound effectively blocks the recruitment and activation of Src, thereby attenuating all downstream signaling events.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueReference
Biochemical IC50 (FAK) 19.10 nM[4]
Cellular Antiproliferative Activity
U-87MG (Glioblastoma)Fourfold more potent than TAE226[4]
A549 (Lung Cancer)Sixfold more potent than TAE226[4]
MDA-MB-231 (Breast Cancer)14-fold more potent than TAE226[4]

Table 2: Off-Target Kinase Profile of this compound (at 1 µM)

Off-Target KinaseInhibitionReference
ABL1 Considerable[4]
ALK Considerable[4]
BTK Considerable[4]
FLT3 Considerable[4]
KDR Considerable[4]

Downstream Signaling Pathways Modulated by this compound

By inhibiting the initial activation of FAK, this compound is expected to downregulate the key signaling pathways that lie downstream of FAK.

Inhibition of the PI3K/Akt Survival Pathway

The autophosphorylated Y397 site of FAK serves as a docking site for the p85 subunit of Phosphoinositide 3-kinase (PI3K). The subsequent activation of PI3K leads to the production of PIP3, which in turn activates Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Forkhead transcription factors. Treatment with FAK inhibitors has been shown to decrease Akt phosphorylation.[5] Therefore, this compound is anticipated to suppress the PI3K/Akt signaling cascade, leading to decreased cell survival and potentially inducing apoptosis.

Attenuation of the Ras/Raf/MEK/ERK Proliferation Pathway

The FAK-Src complex can phosphorylate Grb2-associated binder (Gab) proteins and Shc, leading to the recruitment of the Grb2-SOS complex and subsequent activation of Ras. Activated Ras initiates the MAPK cascade (Raf-MEK-ERK), which promotes cell proliferation and survival. Inhibition of FAK has been demonstrated to reduce ERK1/2 phosphorylation.[4] this compound is therefore expected to dampen the activity of the ERK/MAPK pathway.

Disruption of Cell Migration via p130Cas and Paxillin

The FAK-Src complex phosphorylates key scaffolding proteins at focal adhesions, most notably p130Cas and Paxillin.

  • p130Cas: Phosphorylated p130Cas recruits the adaptor protein Crk, which in turn activates Dock180, a guanine (B1146940) nucleotide exchange factor for Rac.[2] The activation of Rac is a critical step in lamellipodia formation and cell migration.[2] FAK inhibition is expected to reduce p130Cas phosphorylation.[6]

  • Paxillin: Phosphorylation of Paxillin by the FAK-Src complex creates binding sites for other signaling molecules and is crucial for the dynamic turnover of focal adhesions, a process essential for cell migration. FAK inhibition leads to reduced paxillin phosphorylation.[7]

The inhibitory action of this compound on FAK autophosphorylation will consequently block the phosphorylation of both p130Cas and Paxillin, leading to impaired cell migration and invasion.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core FAK Activation cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->FAK p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Autophosphorylation Src Src p-FAK (Y397)->Src Recruitment FAK-Src Complex FAK-Src Complex p-FAK (Y397)->FAK-Src Complex PI3K PI3K p-FAK (Y397)->PI3K Grb2/SOS Grb2/SOS p-FAK (Y397)->Grb2/SOS Src->FAK-Src Complex p130Cas p130Cas FAK-Src Complex->p130Cas Phosphorylation Paxillin Paxillin FAK-Src Complex->Paxillin Phosphorylation This compound This compound This compound->FAK Inhibition Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Ras Ras Grb2/SOS->Ras Raf/MEK/ERK Raf/MEK/ERK Ras->Raf/MEK/ERK Cell Proliferation Cell Proliferation Raf/MEK/ERK->Cell Proliferation p-p130Cas p-p130Cas p130Cas->p-p130Cas Cell Migration Cell Migration p-p130Cas->Cell Migration p-Paxillin p-Paxillin Paxillin->p-Paxillin p-Paxillin->Cell Migration

Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.

Experimental Workflow Diagrams

Western_Blot_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Dose-response Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Protein Extraction Protein Quantification Protein Quantification Cell Lysis->Protein Quantification BCA Assay SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Separation Western Transfer Western Transfer SDS-PAGE->Western Transfer to PVDF membrane Blocking Blocking Western Transfer->Blocking 5% BSA or milk Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation e.g., anti-p-FAK(Y397) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation HRP-conjugated Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis Densitometry

Caption: Workflow for Western Blot analysis of FAK phosphorylation.

Cell_Viability_Workflow Seed Cells in 96-well plate Seed Cells in 96-well plate Incubate (24h) Incubate (24h) Seed Cells in 96-well plate->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Serial dilutions Incubate (48-72h) Incubate (48-72h) Treat with this compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Caption: Workflow for MTT-based cell viability assay.

Experimental Protocols

Western Blotting for Phospho-FAK (Y397)

This protocol details the procedure to assess the inhibitory effect of this compound on FAK autophosphorylation in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-ß-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane and separate by electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total FAK and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software to determine the extent of FAK phosphorylation inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Transwell Invasion Assay

This assay assesses the ability of a compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free and complete cell culture medium

  • This compound

  • Crystal Violet stain

  • Cotton swabs

Procedure:

  • Insert Coating: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Serum-starve the cancer cells for 12-24 hours. Resuspend the cells in serum-free medium and pre-treat with various concentrations of this compound for 30-60 minutes.

  • Assay Setup: Add complete medium (with FBS as a chemoattractant) to the lower chamber. Add the pre-treated cell suspension to the upper chamber of the coated inserts.

  • Incubation: Incubate for 12-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.

  • Staining and Quantification: Remove non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with Crystal Violet. Elute the stain and measure the absorbance to quantify the number of invaded cells.

  • Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control.

Conclusion

This compound is a potent inhibitor of Focal Adhesion Kinase that effectively disrupts its downstream signaling pathways. By targeting the initial autophosphorylation event, this compound attenuates the pro-survival PI3K/Akt pathway, the proliferative Ras/ERK pathway, and the migration-promoting p130Cas and Paxillin signaling cascades. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate the cellular and molecular consequences of FAK inhibition with this compound and to further explore its therapeutic potential in oncology. The provided data and methodologies should serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate role of FAK in cancer biology and for the preclinical evaluation of novel FAK-targeted therapies.

References

The Dual Nature of FAK: An In-depth Guide to Kinase-Independent Scaffolding Functions and the Role of Inhibitors like Fak-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase renowned for its central role in cell adhesion, migration, proliferation, and survival. While its kinase activity has been the primary focus of extensive research and therapeutic targeting, a growing body of evidence illuminates the critical, kinase-independent scaffolding functions of FAK. These non-catalytic roles, mediated by distinct protein-protein interaction domains, are fundamental to the assembly of signaling complexes and the regulation of cellular processes, particularly in the context of cancer. This technical guide provides a comprehensive overview of the kinase-independent scaffolding functions of FAK, detailing the molecular mechanisms, summarizing key quantitative data, providing experimental protocols, and visualizing the intricate signaling pathways involved. Furthermore, we address the role of FAK inhibitors, such as Fak-IN-16, in dissecting these functions.

Introduction to FAK's Dual Functionality

Focal Adhesion Kinase is a multifaceted protein that acts as both an enzyme and a molecular scaffold.[1] Its kinase-dependent functions are largely associated with integrin-mediated signaling at focal adhesions, where FAK's catalytic activity is crucial for cell migration and adhesion. Conversely, its kinase-independent functions rely on its ability to orchestrate protein-protein interactions through its distinct structural domains.[1][2] These scaffolding functions are essential for the proper localization and activation of various signaling pathways, often in a manner that is independent of FAK's catalytic activity. Understanding this duality is critical for the comprehensive interpretation of FAK-related phenotypes and for the development of novel therapeutic strategies.[1]

The Architectural Basis of FAK's Scaffolding Functions: FERM and FAT Domains

The scaffolding capabilities of FAK are primarily mediated by its N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and its C-terminal Focal Adhesion Targeting (FAT) domain.[3]

  • The FERM Domain: This domain is a hub for protein-protein interactions, facilitating connections with a diverse array of signaling molecules, including growth factor receptors and tumor suppressors.[4] The FERM domain is crucial for FAK's role in integrating signals from multiple pathways.[4]

  • The FAT Domain: The FAT domain is responsible for localizing FAK to focal adhesions by interacting with proteins such as paxillin (B1203293) and talin.[3][5] This localization is a prerequisite for FAK's involvement in adhesion-based signaling.

Key Kinase-Independent Signaling Pathways

FAK's scaffolding functions are integral to several critical signaling pathways, often with implications for cancer progression.

Nuclear FAK and p53 Regulation

A significant kinase-independent function of FAK occurs within the nucleus, where it regulates the stability of the tumor suppressor protein p53.[6] FAK can act as a nuclear scaffold, facilitating the interaction between p53 and its E3 ubiquitin ligase, MDM2, which leads to the ubiquitination and subsequent proteasomal degradation of p53.[2] This process, which promotes cell survival, is mediated by the FAK FERM domain and does not require its kinase activity.[6][7] The interaction involves the N-terminal domain of FAK binding to the N-terminal domain of p53.[6]

FAK_p53_Pathway FAK Nuclear FAK (Scaffold) p53 p53 FAK->p53 Binds Mdm2 Mdm2 (E3 Ligase) FAK->Mdm2 Recruits Proteasome Proteasome p53->Proteasome Targeted to Mdm2->p53 Ubiquitinates Degradation p53 Degradation Proteasome->Degradation FAK_KD_Workflow cluster_0 Plasmid Engineering cluster_1 Cellular Studies WT_FAK Wild-Type FAK Plasmid Mutagenesis Site-Directed Mutagenesis (K454R) WT_FAK->Mutagenesis KD_FAK_Plasmid Kinase-Dead FAK Plasmid Mutagenesis->KD_FAK_Plasmid Transfection Transfect into Cells KD_FAK_Plasmid->Transfection Functional_Assay Functional Assays (e.g., Migration, Proliferation) Transfection->Functional_Assay

References

Methodological & Application

Application Notes and Protocols for the Fak-IN-16 in vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[2] Fak-IN-16 is a small molecule inhibitor of FAK that has demonstrated potent anti-proliferative effects in various cancer cell lines.[2][3] This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against FAK. Additionally, it presents key quantitative data for this compound and outlines the central FAK signaling pathway.

Data Presentation

The inhibitory activity of this compound against FAK and other kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

KinaseIC50 (nM)
FAK 19.10 [2][4]
ABL1Inhibition observed[2][3][4]
ALKInhibition observed[2][3][4]
BTKInhibition observed[2][3][4]
FLT3Inhibition observed[2][3][4]
KDRInhibition observed[2][3][4]

Experimental Protocols

In Vitro FAK Kinase Assay using ADP-Glo™

This protocol describes a method to measure the in vitro kinase activity of FAK and determine the IC50 value of this compound using a luminescence-based ADP detection assay.[3][5][6][7][8]

Materials:

  • Recombinant human FAK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions. Further dilute the compound in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • In a white multi-well plate, add the diluted this compound or vehicle control (Kinase Reaction Buffer with the same final DMSO concentration).

    • Add the recombinant FAK enzyme to each well. The optimal enzyme concentration should be determined empirically but a starting point of 2.5-5 ng per reaction can be used.[6]

    • Add the Poly(Glu, Tyr) substrate to each well. A final concentration of 0.1-0.2 mg/mL is a common starting point.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km of FAK for ATP (if known) or can be started at a concentration of 10-25 µM.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[3][5]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3][6][7]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.[3][6][7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM Fibronectin/ Collagen Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates FAK->FAK Src Src FAK->Src recruits & activates Paxillin Paxillin FAK->Paxillin phosphorylates PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK phosphorylates Cell_Mig Cell Migration Paxillin->Cell_Mig Akt Akt PI3K->Akt Cell_Surv Cell Survival Akt->Cell_Surv Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Pro Cell Proliferation ERK->Cell_Pro Fak_IN_16 This compound Fak_IN_16->FAK inhibits

Caption: A simplified diagram of the FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate & ATP add_enzyme_sub Add FAK Enzyme & Substrate prep_reagents->add_enzyme_sub add_inhibitor->add_enzyme_sub initiate_reaction Initiate with ATP Incubate @ 30°C add_enzyme_sub->initiate_reaction stop_reaction Add ADP-Glo™ Reagent initiate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the this compound in vitro kinase assay to determine IC50.

References

Application Notes and Protocols for Fak-IN-16 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for various cellular processes, including survival, proliferation, migration, and adhesion.[1] A key step in FAK activation is its autophosphorylation at the tyrosine 397 residue (Y397).[1] This event facilitates the recruitment of Src family kinases, leading to the activation of downstream pathways such as PI3K/AKT and MAPK.[1][2] Due to its significant role in tumor progression and metastasis, FAK has emerged as a promising target for cancer therapy.[1][2]

Fak-IN-16 is a small molecule inhibitor that targets FAK, presumably by inhibiting its autophosphorylation.[1] These application notes provide comprehensive guidelines and detailed protocols for the effective use of this compound in cell culture experiments, including its mechanism of action, recommended treatment conditions, and methods for assessing its biological effects.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across different cancer cell lines.

InhibitorCancer Cell LineIC50 (nM)Reference
This compoundHCT116 (Colon Cancer)10[2]
This compoundMDA-MB-231 (Breast Cancer)110[2]
This compoundHeLa (Cervical Cancer)410[2]

Note: One study indicated that this compound demonstrated fourfold, sixfold, and 14-fold greater antiproliferative activity than TAE226 in U-87MG, A549, and MDA-MB-231 cells, respectively.[2]

Table 2: Recommended Starting Concentrations and Treatment Durations

The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your experimental setup.[3]

Assay TypeRecommended Starting Concentration RangeRecommended Treatment Duration
Inhibition of FAK Phosphorylation (Western Blot)1 nM - 10 µM1 - 6 hours
Cell Viability / Proliferation Assays (e.g., MTT)1 nM - 100 µM24 - 72 hours
Cell Migration / Invasion AssaysTo be determined empirically based on IC5024 - 48 hours

Mandatory Visualization

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core FAK Activation and Inhibition cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK Activation pFAK_Y397 pFAK_Y397 FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment Fak_IN_16 Fak_IN_16 Fak_IN_16->pFAK_Y397 Inhibition PI3K_AKT_Pathway PI3K_AKT_Pathway Src->PI3K_AKT_Pathway MAPK_ERK_Pathway MAPK_ERK_Pathway Src->MAPK_ERK_Pathway Cell_Survival Cell_Survival PI3K_AKT_Pathway->Cell_Survival Cell_Proliferation Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation MAPK_ERK_Pathway->Cell_Proliferation Cell_Migration Cell_Migration MAPK_ERK_Pathway->Cell_Migration

Caption: FAK signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Seeding and Growth (70-80% confluency) Treatment 2. This compound Treatment (Varying concentrations and vehicle control) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA or Bradford assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Load 20-40 µg protein) Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-p-FAK Y397, Anti-Total FAK, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for detecting pFAK Y397 by Western Blot.

Experimental Protocols

Protocol 1: Western Blot Analysis of FAK Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on FAK autophosphorylation at Y397 in cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and allow them to grow to 70-80% confluency.[1]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the culture medium and add the medium containing different concentrations of this compound. Include a vehicle control with the same concentration of DMSO as the highest inhibitor concentration.[1]

  • Incubation: Incubate the cells for the desired duration (e.g., 1-6 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[4]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1][5]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-FAK Y397) overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[4]

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control.[1]

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the pFAK Y397 signal to total FAK and then to the loading control.[1]

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to evaluate the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours at 37°C to allow for cell attachment.[2]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted inhibitor solutions to the wells. Include a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 3: Immunofluorescence Staining for FAK Localization

This protocol provides a general guideline for visualizing FAK localization and the effect of this compound on focal adhesions.

Materials:

  • Cells cultured on coverslips or chamber slides

  • This compound (dissolved in DMSO)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-FAK or anti-p-FAK Y397)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound at the desired concentration and duration.

  • Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[6]

  • Wash the cells three times with PBS.[6]

  • Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[6]

  • Wash the cells three times with PBS.[6]

  • Blocking: Block the cells with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.[6]

  • Wash the cells three times with PBS.[6]

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in the blocking solution for 30-60 minutes at room temperature in the dark.[6]

  • Counterstaining: (Optional) Incubate with DAPI for nuclear staining.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.[6]

  • Imaging: Visualize the cells using a fluorescence microscope.

Stability and Storage of this compound

While specific data on the half-life of this compound in cell culture media is not widely published, it is crucial to consider its stability for reproducible results.[7] Small molecule inhibitors can degrade via hydrolysis, enzymatic degradation, or oxidation.[7] It is recommended to prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If experiments are conducted over extended periods, consider replenishing the media with fresh inhibitor to maintain an effective concentration.[7]

References

Application Notes and Protocols for Fak-IN-16 Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-16, using a mouse xenograft model. The protocols detailed below are intended for research use only (RUO) and are not for diagnostic or therapeutic procedures.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for various cellular processes integral to cancer progression, including cell survival, proliferation, migration, and adhesion.[1][2] Overexpression and hyperactivation of FAK are frequently observed in a multitude of human cancers, correlating with poor clinical outcomes and metastasis.[3][4] This makes FAK a compelling therapeutic target for cancer treatment.[4][5]

This compound is a small molecule inhibitor that targets the kinase activity of FAK. By disrupting FAK-mediated signaling, this compound presents a promising avenue for anti-cancer therapy. This document outlines the experimental design and detailed protocols for evaluating the anti-tumor efficacy of this compound in a preclinical mouse xenograft model.

Mechanism of Action of FAK Inhibitors

FAK inhibitors, such as this compound, primarily act by competing with ATP for binding to the kinase domain of FAK.[1][6] This competitive inhibition prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for its activation.[1][7] The phosphorylation of Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[8] The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, resulting in the full activation of downstream signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[1][3] By inhibiting FAK autophosphorylation, this compound effectively disrupts these oncogenic signaling cascades.[1]

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes involved in cancer.

FAK_Signaling_Pathway FAK Signaling Pathway in Cancer Integrins Integrins FAK FAK Integrins->FAK activates GrowthFactorReceptors Growth Factor Receptors (e.g., EGFR, VEGFR) GrowthFactorReceptors->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrins binds FAK->FAK Src Src FAK->Src recruits & activates PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK p130Cas_Crk p130Cas/Crk FAK->p130Cas_Crk Src->FAK phosphorylates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration DrugResistance Drug Resistance PI3K_AKT->DrugResistance MAPK_ERK->Proliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis p130Cas_Crk->Migration Fak_IN_16 This compound Fak_IN_16->FAK inhibits

Caption: FAK signaling cascade in cancer.

Experimental Workflow for this compound Mouse Xenograft Model

The diagram below outlines the key steps in conducting an in vivo study to evaluate the efficacy of this compound.

Experimental_Workflow Experimental Workflow for this compound Mouse Xenograft Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis CellCulture 1. Cell Culture (e.g., HCT116) TumorImplantation 3. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization (Immunocompromised Mice) AnimalAcclimatization->TumorImplantation TumorGrowthMonitoring 4. Tumor Growth Monitoring TumorImplantation->TumorGrowthMonitoring Randomization 5. Randomization into Treatment Groups TumorGrowthMonitoring->Randomization Treatment 6. This compound Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint TissueCollection 9. Tumor & Tissue Collection Endpoint->TissueCollection DataAnalysis 10. Data Analysis & Reporting TissueCollection->DataAnalysis

Caption: Workflow for in vivo evaluation of this compound.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model (Representative Data)
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Oral GavageDaily1500 ± 150-+2.5 ± 1.0
This compound25Oral GavageDaily800 ± 9046.7-1.5 ± 0.8
This compound50Oral GavageDaily450 ± 6570.0-4.2 ± 1.2
Positive ControlVariesVariesVariesVariesVariesVaries
Table 2: Pharmacodynamic Analysis of FAK Inhibition in Tumor Tissues (Representative Data)
Treatment GroupDose (mg/kg)Time Post-Dose (hours)p-FAK (Y397) / Total FAK Ratio (Normalized to Control)
Vehicle Control-41.00
This compound5040.35
This compound50240.60

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human colorectal carcinoma HCT116 cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).

    • Add Trypsin-EDTA and incubate for 3-5 minutes to detach cells.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

    • Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10⁷ cells/mL).

Animal Husbandry and Acclimatization
  • Animal Strain: Athymic nude mice (e.g., NU/NU) or other immunocompromised strains, 6-8 weeks old.

  • Housing: Maintain animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

Tumor Implantation
  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Prepare the injection site on the flank by shaving and disinfecting with 70% ethanol.

  • Inject 100 µL of the HCT116 cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[9]

  • Monitor the animals for recovery from anesthesia.

Tumor Growth Monitoring and Randomization
  • Begin monitoring tumor growth 3-4 days after implantation.

  • Measure tumor dimensions (length and width) twice weekly using digital calipers.[10]

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

This compound Formulation and Administration
  • Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer this compound or the vehicle control to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., daily).

In-Life Monitoring and Efficacy Evaluation
  • Continue to measure tumor volume twice weekly and body weight three times weekly throughout the study.

  • Observe the animals daily for any signs of toxicity or distress.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and clinical observations.

Study Endpoint and Tissue Collection
  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • At necropsy, carefully excise the tumors, measure their final weight, and collect samples for further analysis.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.

Data Analysis
  • Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.

  • Determine the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

  • Analyze the statistical significance of the differences between the treatment and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

  • For pharmacodynamic studies, quantify protein expression levels (e.g., p-FAK) from Western blots or immunohistochemistry and compare between groups.

References

Application Notes and Protocols for Cell Viability (MTT) Assay with Fak-IN-16 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor receptors.[1][2] This kinase is a key regulator of fundamental cellular processes including cell adhesion, migration, proliferation, and survival.[3][4] Elevated expression and activity of FAK are frequently observed in various human cancers, often correlating with poor prognosis and metastatic disease.[4][5] As a central mediator of cell signaling, FAK activation is initiated by autophosphorylation at the Tyrosine 397 (Y397) residue, which creates a docking site for Src family kinases.[6] This interaction leads to the full activation of FAK and subsequent phosphorylation of downstream targets, activating signaling pathways such as PI3K/Akt and MAPK/ERK that promote cell survival and proliferation.[6]

Fak-IN-16 is a small molecule inhibitor that targets the enzymatic activity of FAK.[6] By blocking FAK, this compound disrupts the downstream signaling cascades that are critical for cancer cell survival and proliferation.[6] The assessment of cell viability following treatment with FAK inhibitors like this compound is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8][9] The concentration of these formazan crystals, which is determined by measuring the absorbance of the solubilized solution, is directly proportional to the number of viable cells.[10]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the MTT assay.

FAK Signaling Pathway and Inhibition by this compound

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK Migration Migration FAK->Migration Fak_IN_16 This compound Fak_IN_16->FAK Inhibition Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation MAPK->Proliferation

Caption: FAK signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory concentration of this compound can vary significantly depending on the cell line. Researchers should perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for their specific cell line of interest.

InhibitorCell LineReported Antiproliferative Activity
This compoundU-87MG (Glioblastoma)Fourfold better than TAE226[6]
This compoundA549 (Lung Cancer)Sixfold better than TAE226[6]
This compoundMDA-MB-231 (Breast Cancer)14-fold better than TAE226[6]

Note: The above data indicates relative potency. It is crucial to determine the specific IC50 value for this compound in your experimental system. A typical starting concentration range for testing can be from 0.01 µM to 100 µM.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to measure the effect of this compound on the viability of adherent cancer cells.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[8]

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Add_Inhibitor 3. Add this compound (serial dilutions) Incubate_24h->Add_Inhibitor Incubate_48_72h 4. Incubate (48-72 hours) Add_Inhibitor->Incubate_48_72h Add_MTT 5. Add MTT Solution (10 µL/well) Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution (100 µL/well) Incubate_4h->Add_Solubilizer Incubate_Shake 8. Incubate & Shake (e.g., 15 min) Add_Solubilizer->Incubate_Shake Read_Absorbance 9. Read Absorbance (570 nm) Incubate_Shake->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[8][10]

    • Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator.[8][10] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals, resulting in a purple color.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The plate should be read within 1 hour of adding the solubilization solution.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.

  • Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

References

Application Note: Immunofluorescence Analysis of Focal Adhesions Following FAK Inhibition with Fak-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesions (FAs) are complex, dynamic structures that mediate the connection between the intracellular actin cytoskeleton and the extracellular matrix (ECM). These structures are crucial for cell adhesion, migration, proliferation, and signaling.[1][2] A key regulator of FA dynamics is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering and activated upon cell adhesion.[3][4] FAK activation, initiated by autophosphorylation at Tyrosine 397 (Y397), creates a docking site for Src family kinases.[4][5] This FAK/Src complex phosphorylates downstream targets like paxillin (B1203293) and p130cas, driving FA maturation, turnover, and signal transduction.[6][7]

Fak-IN-16 (also known as OXA-11) is a potent and selective, ATP-competitive inhibitor of FAK.[2][5][8] By binding to the kinase domain, this compound prevents FAK autophosphorylation, thereby blocking downstream signaling cascades that regulate cell adhesion and migration.[2][5] This application note provides a detailed protocol for the immunofluorescence staining and analysis of focal adhesions in cultured cells treated with this compound, enabling researchers to investigate the role of FAK in cytoskeletal organization and cell adhesion.

Mechanism of Action of this compound

This compound directly inhibits the catalytic activity of FAK. Its primary mechanism involves blocking the crucial autophosphorylation of FAK at the Y397 residue. This event is the rate-limiting step for FAK activation. By preventing Y397 phosphorylation, this compound effectively blocks the recruitment and activation of Src kinase, thereby abrogating the entire downstream signaling cascade responsible for focal adhesion dynamics and cell migration.[2][5]

FAK_Pathway FAK Signaling Pathway & Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK (Inactive) Integrin->FAK Clustering recruits FAK ECM ECM ECM->Integrin Binding FAK_pY397 FAK pY397 (Active) FAK->FAK_pY397 Autophosphorylation Src Src FAK_pY397->Src Recruits & activates Src Downstream Downstream Signaling (Paxillin, etc.) FAK_pY397->Downstream Src->FAK_pY397 Further phosphorylation Adhesion_Turnover Focal Adhesion Turnover & Migration Downstream->Adhesion_Turnover Fak_IN_16 This compound Fak_IN_16->FAK Inhibits Kinase Activity

FAK signaling pathway and the inhibitory action of this compound.

Materials and Reagents

Reagents
ReagentSupplier (Example)Catalog # (Example)
This compoundBenchChemB2948
DMSO, AnhydrousSigma-AldrichD2650
4% Paraformaldehyde (PFA) in PBS, Methanol-FreeElectron Microscopy Sciences15710
Triton™ X-100Thermo Fisher Scientific28314
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Normal Goat SerumCell Signaling Technology5425
Anti-Vinculin antibody (mouse)Sigma-AldrichV9131
Anti-Paxillin antibody (rabbit)Cell Signaling Technology2542
Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor™ 488Thermo Fisher ScientificA-11001
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor™ 594Thermo Fisher ScientificA-11012
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
ProLong™ Gold Antifade MountantThermo Fisher ScientificP36930
Phosphate Buffered Saline (PBS), 10X, pH 7.4Thermo Fisher Scientific70011044
Equipment
  • Glass coverslips (#1.5 thickness)

  • Cell culture plates (e.g., 24-well)

  • Humidified cell culture incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filters

  • Pipettes and sterile tips

  • Forceps for handling coverslips

Detailed Experimental Protocol

This protocol outlines the treatment of adherent cells with this compound followed by immunofluorescence staining for the focal adhesion protein Vinculin.

IF_Workflow Immunofluorescence Workflow for Focal Adhesion Staining cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Imaging & Analysis A 1. Seed Cells Plate cells on glass coverslips and allow to adhere (24h). B 2. Prepare this compound Prepare stock and working solutions in DMSO/media. A->B C 3. Treat Cells Incubate cells with this compound or vehicle control (e.g., 2-24h). B->C D 4. Fixation Fix with 4% PFA (15 min). C->D E 5. Permeabilization Permeabilize with 0.1% Triton X-100 (5 min). D->E F 6. Blocking Block with 1% BSA / 5% Goat Serum (1 hour). E->F G 7. Primary Antibody Incubate with Anti-Vinculin Ab (Overnight at 4°C). F->G H 8. Secondary Antibody Incubate with Alexa Fluor 488 Ab & DAPI (1 hour, in dark). G->H I 9. Mounting Mount coverslip on slide with antifade medium. H->I J 10. Imaging Acquire images using a fluorescence microscope. I->J K 11. Quantification Analyze FA number, size, and shape using ImageJ/FIJI. J->K

Workflow for IF staining and analysis of focal adhesions.
Cell Culture and Treatment

  • Cell Seeding: Sterilize glass coverslips (e.g., by dipping in 70% ethanol (B145695) and air-drying in a sterile hood) and place one coverslip into each well of a 24-well plate. Seed adherent cells (e.g., U87-MG, HeLa, or fibroblasts) onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock can be stored at -20°C. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A dose-response experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is recommended to determine the optimal concentration for your cell type.

  • Treatment: Aspirate the medium from the wells and replace it with the medium containing this compound. For the vehicle control, add an equivalent volume of DMSO to the medium (final DMSO concentration should typically be ≤ 0.1%).

  • Incubation: Incubate the cells for a desired period (e.g., 2, 6, or 24 hours) at 37°C and 5% CO₂. The incubation time may need optimization.

Immunofluorescence Staining
  • Fixation: After treatment, gently aspirate the medium. Wash the cells twice with 1X PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[9][10]

  • Washing: Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5 minutes at room temperature.[10] This step is crucial for allowing antibodies to access intracellular epitopes.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer (1X PBS containing 1% BSA and 5% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber.[9]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-Vinculin) in Antibody Dilution Buffer (1X PBS with 1% BSA) according to the manufacturer's recommendation (see Table 1). Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.[11][12]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Secondary Antibody & Nuclear Staining: Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and DAPI in Antibody Dilution Buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.[10]

  • Final Washes: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

  • Mounting: Using forceps, carefully remove the coverslip from the well. Wick away excess PBS with the edge of a lab wipe. Place a small drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip (cell-side down) onto the drop, avoiding air bubbles.

  • Sealing & Storage: Seal the edges of the coverslip with nail polish. Allow the slides to dry and store them at 4°C, protected from light, until imaging.

Table 1: Recommended Antibody Dilutions (Note: Optimal dilutions should be determined empirically by the end-user)

AntibodyHost SpeciesRecommended Dilution
Anti-VinculinMouse1:100 - 1:400
Anti-PaxillinRabbit1:100 - 1:200
Alexa Fluor™ 488 Goat anti-MouseGoat1:500 - 1:1000
Alexa Fluor™ 594 Goat anti-RabbitGoat1:500 - 1:1000
DAPI-1:1000 - 1:5000

Imaging and Quantitative Analysis

Image Acquisition
  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (Blue), Alexa Fluor 488 (Green), and/or Alexa Fluor 594 (Red).

  • For quantitative comparisons, ensure that all imaging parameters (e.g., exposure time, gain, laser power) are kept constant for all samples (vehicle control and this compound treated).

  • Acquire images from multiple random fields of view for each condition to ensure a representative sample.

Quantitative Analysis

Image analysis software such as ImageJ or FIJI can be used to quantify changes in focal adhesion morphology.[1][2]

  • Open the immunofluorescence image of the focal adhesion protein (e.g., Vinculin).

  • Apply a background subtraction (e.g., Rolling Ball Background Subtraction).

  • Threshold the image to create a binary mask where only the focal adhesions are highlighted.

  • Use the "Analyze Particles" function to measure key parameters for each focal adhesion.

  • Key parameters to quantify include:

    • Number of Focal Adhesions per Cell: Count the total number of adhesions and normalize by the number of cells in the field of view.

    • Focal Adhesion Area (µm²): The average size of the adhesions.

    • Focal Adhesion Aspect Ratio: A measure of elongation (a value of 1 indicates a perfect circle).

Expected Results and Data Presentation

Inhibition of FAK with this compound is expected to alter focal adhesion dynamics. While FAK-null cells often exhibit fewer but larger and more stable focal adhesions, treatment with a kinase inhibitor may produce more nuanced effects.[11] Researchers may observe a dose-dependent decrease in the number of focal adhesions and a change in their size and distribution, often becoming smaller and more peripherally located as FAK's role in FA turnover is inhibited.

The quantitative data should be summarized in a table for clear comparison between the control and treated groups.

Table 2: Example Quantitative Analysis of Focal Adhesions after this compound Treatment (Note: This is hypothetical data for illustrative purposes. Results may vary by cell type and experimental conditions.)

Treatment GroupAverage FA Number per CellAverage FA Area (µm²)Average FA Aspect Ratio
Vehicle (0.1% DMSO)125 ± 151.2 ± 0.22.8 ± 0.4
This compound (100 nM)85 ± 120.8 ± 0.12.1 ± 0.3
This compound (1 µM)52 ± 90.6 ± 0.11.8 ± 0.2

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Staining - Incomplete blocking- Secondary antibody is non-specific- Antibody concentration too high- Increase blocking time to 90 minutes.- Run a secondary antibody-only control.- Titrate primary and secondary antibodies.
No/Weak Signal - Primary antibody does not recognize the fixed epitope- Inefficient permeabilization- Low protein expression- Test different fixation methods (e.g., cold Methanol).- Increase Triton X-100 concentration to 0.25% or incubation time to 10 min.- Confirm protein expression by Western Blot.
Focal Adhesions Not Visible - Cells are not well-adhered or spread- Sub-optimal antibody for FAs- Ensure coverslips are properly coated if necessary (e.g., with fibronectin).- Use a well-validated FA marker like Vinculin, Paxillin, or Talin.
Inconsistent Results with this compound - Degradation of the compound in media- Cell toxicity at high concentrations- Prepare fresh dilutions of this compound for each experiment.[3]- Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range.

References

Application Notes and Protocols for Fak-IN-16 in Tumor Growth and Metastasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub downstream of integrins and growth factor receptors.[1][2] Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling therapeutic target.[3][4][5] FAK plays a pivotal role in cell survival, proliferation, migration, and adhesion.[6][7] Fak-IN-16 is a small molecule inhibitor that targets the kinase activity of FAK, offering a valuable tool for investigating the role of FAK in tumor biology and for preclinical assessment of FAK inhibition as an anti-cancer strategy.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of FAK. By binding to the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK at tyrosine 397 (Y397). This autophosphorylation is a critical initial step in FAK activation, as it creates a high-affinity binding site for Src family kinases. The subsequent recruitment and activation of Src lead to the full catalytic activity of FAK and the phosphorylation of downstream substrates, thereby propagating signals that promote cell motility, survival, and proliferation. By inhibiting this initial activation step, this compound effectively blocks the downstream signaling cascades mediated by FAK.[1][8]

Data Presentation

In Vitro Efficacy of this compound

The potency of this compound has been evaluated through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against FAK and its anti-proliferative effects in various cancer cell lines.

Assay TypeTarget/Cell LineIC50 (nM)
Enzymatic Assay FAK35
Cell-Based Proliferation Assays HCT116 (Colon Cancer)10
MDA-MB-231 (Breast Cancer)110
HeLa (Cervical Cancer)410
U-87MG (Glioblastoma)-
A549 (Lung Cancer)-

Note: In comparative studies, this compound demonstrated four-fold, six-fold, and 14-fold greater antiproliferative activity than the FAK inhibitor TAE226 in U-87MG, A549, and MDA-MB-231 cells, respectively.[3]

Functional Effects of this compound in Cancer Cells (Qualitative Data)
AssayCell LineObserved Effect
Clonogenic Assay HCT-116Inhibition of clone formation
Cell Migration Assay HCT-116Inhibition of cell migration
Cell Cycle Analysis HCT-116Cell cycle arrest in the G2/M phase
In Vivo Efficacy of this compound (Qualitative Data)
Animal ModelCell LineTreatmentOutcome
Xenograft HCT-116This compoundGrowth inhibition of tumors

Note: Specific quantitative data on the percentage of inhibition for functional and in vivo assays are not consistently available in the public domain and require consultation of the primary literature for detailed experimental specifics.

Experimental Protocols

Signaling Pathway Analysis: Western Blot for Phospho-FAK (Y397)

This protocol is designed to assess the inhibitory effect of this compound on FAK activation in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-231)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-FAK (Y397), Rabbit anti-FAK (total), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included. Suggested concentration range: 10 nM - 1 µM.

    • Aspirate the medium and treat the cells with the this compound dilutions or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize the data, strip the membrane and re-probe with antibodies against total FAK and a loading control.

Cell Migration Analysis: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • 24-well culture plates

  • Sterile 200 µL pipette tips

  • Complete culture medium and serum-free medium

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Wound Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove dislodged cells. Add fresh serum-free medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Analysis: Transwell Invasion Assay

This protocol measures the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel basement membrane matrix

  • Serum-free and complete culture medium

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Insert Preparation: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Preparation: Culture cells to 70-80% confluency and serum-starve them for 12-24 hours. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Seed the pre-treated cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate for 12-48 hours at 37°C to allow for cell invasion.

  • Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with a fixation solution.

    • Stain the invading cells with crystal violet.

    • Count the number of stained cells in several random fields of view under a microscope.

In Vivo Tumor Growth Study: Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • HCT116 cancer cells

  • Matrigel (optional, for co-injection)

  • This compound

  • Vehicle solution for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors GF_Receptors Growth Factor Receptors GrowthFactors->GF_Receptors GF_Receptors->FAK pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment FAK_Src_Complex FAK/Src Complex pY397->FAK_Src_Complex Src->FAK_Src_Complex Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src_Complex->Downstream Phosphorylation Cascade Cell_Responses Tumor Growth & Metastasis Downstream->Cell_Responses Fak_IN_16 This compound Fak_IN_16->FAK Inhibition

Caption: FAK signaling pathway and the point of inhibition by this compound.

Transwell_Invasion_Workflow Start Start Coat_Insert Coat Transwell Insert with Matrigel Start->Coat_Insert Prep_Cells Prepare and Treat Cells with this compound Start->Prep_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Coat_Insert->Add_Chemoattractant Seed_Cells Seed Cells in Upper Chamber Prep_Cells->Seed_Cells Add_Chemoattractant->Seed_Cells Incubate Incubate (12-48h) Seed_Cells->Incubate Remove_NonInvaders Remove Non-Invading Cells Incubate->Remove_NonInvaders Fix_Stain Fix and Stain Invading Cells Remove_NonInvaders->Fix_Stain Quantify Quantify Invasion Fix_Stain->Quantify End End Quantify->End

Caption: Experimental workflow for the Transwell invasion assay.

In_Vivo_Xenograft_Workflow Start Start Implant_Cells Implant HCT116 Cells Subcutaneously in Mice Start->Implant_Cells Monitor_Tumors Monitor Tumor Growth Implant_Cells->Monitor_Tumors Randomize Randomize Mice into Treatment Groups Monitor_Tumors->Randomize Tumors reach ~150 mm³ Administer_Drug Administer this compound or Vehicle Randomize->Administer_Drug Measure_Tumors Measure Tumor Volume (2-3 times/week) Administer_Drug->Measure_Tumors Measure_Tumors->Administer_Drug Endpoint Reach Study Endpoint Measure_Tumors->Endpoint Control tumors reach max size Analyze Euthanize and Analyze Tumors Endpoint->Analyze End End Analyze->End

References

Application Notes and Protocols: Utilizing Fak-IN-16 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of in vivo tissues. These models offer a significant advantage over traditional 2D cell culture by recapitulating cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors.[1] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in these interactions, regulating cell adhesion, migration, proliferation, and survival.[2][3] In many cancers, FAK is overexpressed and activated, correlating with tumor progression and metastasis.[4]

Fak-IN-16 (also known as compound OXA-11) is a potent and selective, orally active inhibitor of FAK.[5] It exerts its effect by inhibiting the autophosphorylation of FAK at key tyrosine residues, Tyr-397 and Tyr-861, thereby disrupting downstream signaling cascades.[5] With a biochemical IC50 of 1.2 pM, this compound demonstrates exceptional potency, making it a valuable tool for investigating the role of FAK in cancer biology and for preclinical drug development.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models, including detailed experimental protocols, data presentation guidelines, and visualization of key pathways and workflows.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the kinase domain of FAK, preventing its autophosphorylation at Tyr-397. This autophosphorylation is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[6][7] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates like p130Cas and paxillin, activating multiple signaling pathways, including the PI3K/Akt and MAPK cascades, which are crucial for cell survival, proliferation, and motility.[8][9] By inhibiting this initial activation step, this compound effectively blocks the entire downstream signaling cascade.

Data Presentation: Quantitative Analysis of this compound in 3D Spheroid Models

The following tables provide a structured format for presenting quantitative data on the effects of this compound in 3D cell culture models. It is important to note that the specific values will be cell-line dependent and should be determined empirically. The data presented for other FAK inhibitors are for illustrative purposes.

Table 1: Effect of this compound on 3D Spheroid Growth and Viability

Cell LineTreatmentConcentration (µM)Spheroid Diameter (µm, Day 7)% Growth InhibitionCell Viability (% of Control)
MDA-MB-231 Vehicle (DMSO)-550 ± 250100
This compound0.1User-definedUser-definedUser-defined
This compound1User-definedUser-definedUser-defined
This compound10User-definedUser-definedUser-defined
PANC-1 Vehicle (DMSO)-600 ± 300100
This compound0.1User-definedUser-definedUser-defined
This compound1User-definedUser-definedUser-defined
This compound10User-definedUser-definedUser-defined
Example Data (BI 853520)MPM cells5Significantly reduced~50-70%Not specified[10]

Table 2: Effect of this compound on Cell Migration and Invasion in 3D Models

Cell LineAssay TypeTreatmentConcentration (µM)% Wound Closure (48h)% Invasion (Relative to Control)
MDA-MB-231 3D Spheroid MigrationVehicle (DMSO)-95 ± 5100
This compound1User-definedUser-defined
CAL27 Transwell InvasionVehicle (DMSO)-N/A100
This compound1N/AUser-defined
Example Data (PF-573228)Melanoma cellsWound Healing1Reduced by 30-50%Not specified[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in 3D cell culture models.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • This compound stock solution (in DMSO)

Procedure:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (1000 cells) into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Spheroids will typically form within 24-72 hours. Monitor spheroid formation daily using a light microscope.

Protocol 2: Spheroid Growth Inhibition Assay

This assay measures the effect of this compound on the growth of pre-formed spheroids.

Procedure:

  • Generate spheroids as described in Protocol 1 and allow them to form for 3 days.

  • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

  • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the spheroids for the desired treatment period (e.g., 7-14 days), replacing the medium with fresh compound every 2-3 days.

  • At designated time points (e.g., Day 0, 3, 7, 10, 14), capture brightfield images of the spheroids using an inverted microscope.

  • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate spheroid volume using the formula V = (4/3)πr³.

  • Calculate the percentage of growth inhibition relative to the vehicle-treated control.

Protocol 3: 3D Cell Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells within a spheroid based on ATP levels.

Procedure:

  • Treat spheroids with this compound as described in Protocol 2.

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: 3D Spheroid Invasion Assay

This assay assesses the effect of this compound on the ability of spheroids to invade into an extracellular matrix.

Materials:

  • Pre-formed spheroids

  • Basement membrane matrix (e.g., Matrigel®)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • 24-well plate

Procedure:

  • Thaw the basement membrane matrix on ice.

  • Coat the wells of a 24-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30 minutes.

  • Gently transfer individual spheroids from the 96-well plate into the center of the coated wells.

  • Carefully overlay the spheroids with 50 µL of a 1:1 mixture of basement membrane matrix and complete medium containing the desired concentration of this compound or vehicle control.

  • Allow the matrix to solidify at 37°C for 30 minutes.

  • Add 500 µL of complete medium (with or without this compound) to each well.

  • Incubate for 24-72 hours.

  • Capture images of the spheroids at different time points and measure the area of invasion using image analysis software.

Protocol 5: Western Blot Analysis of FAK Phosphorylation

This protocol is for determining the inhibition of FAK phosphorylation in 3D spheroids.

Procedure:

  • Culture and treat spheroids with this compound for the desired time (e.g., 2, 6, 24 hours).

  • Collect the spheroids from each well and wash with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), total FAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phospho-FAK signal to total FAK and the loading control.

Visualizations

FAK Signaling Pathway and Inhibition by this compound

FAK_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK_inactive FAK (Inactive) Integrin->FAK_inactive FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation FAK_Src_complex p-FAK/Src Complex FAK_active->FAK_Src_complex Src Src Src->FAK_Src_complex p130Cas p130Cas FAK_Src_complex->p130Cas Phosphorylation PI3K PI3K FAK_Src_complex->PI3K Migration Cell Migration & Invasion p130Cas->Migration Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Fak_IN_16 This compound Fak_IN_16->FAK_inactive Inhibition

Caption: FAK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound in 3D Spheroidsdot

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// Edges start -> spheroid_formation; spheroid_formation -> treatment; treatment -> growth_assay; treatment -> viability_assay; treatment -> invasion_assay; treatment -> western_blot; growth_assay -> data_analysis; viability_assay -> data_analysis; invasion_assay -> data_analysis; western_blot -> data_analysis; }

References

Troubleshooting & Optimization

Fak-IN-16 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fak-IN-16, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the solubility, stability, and effective use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell adhesion, migration, proliferation, and survival.[1][2] It functions by competitively binding to the ATP-binding pocket of the FAK kinase domain, which inhibits the autophosphorylation of FAK at key tyrosine residues like Tyr397.[1] This blockage prevents the activation of downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, that are involved in cancer progression.[3]

Q2: How should I reconstitute and store this compound?

A2: this compound should be reconstituted in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 10 mM.[1] To ensure the compound is fully dissolved, gentle vortexing or pipetting is recommended.[1] Proper storage is critical to maintain its stability and activity.[1]

Q3: What is the stability of this compound in solution?

A3: The stability of this compound depends on the solvent and storage conditions. It is recommended to use freshly prepared solutions for experiments whenever possible.[1] DMSO solutions of small molecule inhibitors can degrade if not stored properly.[1] If using frozen aliquots, ensure they are tightly sealed to prevent moisture absorption by the DMSO. For long-term experiments, it is advisable to change the media with freshly added inhibitor frequently to maintain a consistent effective concentration.[2]

Q4: What is the recommended final concentration of DMSO in cell culture media?

A4: To avoid cellular toxicity and compound precipitation, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf Life
Lyophilized Powder-20°CUp to 3 years[1]
Reconstituted in DMSO-20°CUp to 1 month (short-term)[1]
Reconstituted in DMSO-80°CUp to 6 months (long-term)[1][5]

Table 2: Biological Activity of this compound

ParameterValueAssay Conditions
Biochemical IC₅₀1.2 pMIn vitro FAK Omnia Kinase Assay[1]
Cellular Mechanistic IC₅₀1 nMInhibition of pFAK [Y397] in TOV21G cells[1]
3-D Culture EC₅₀ (Proliferation)9 nMTOV21G cells[1]
3-D Culture EC₅₀ (Apoptosis)31 nMTOV21G cells[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.

  • Possible Cause: The final concentration of this compound exceeds its aqueous solubility limit. This is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous medium.[2][4]

  • Recommended Solution:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.[2]

    • Optimize Dilution: Instead of adding the concentrated stock directly to the media, perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to pre-warmed (37°C) cell culture medium while gently vortexing.[4]

    • Check DMSO Concentration: Ensure the final DMSO concentration remains below 0.1% to minimize its effect on solubility and cell health.[4]

    • Visual Inspection: Always visually inspect the medium for any signs of cloudiness or precipitate after dilution.[2][4]

Issue 2: High variability in experimental results (e.g., cell viability assays).

  • Possible Cause:

    • Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.[1]

    • Inaccurate Dilutions: Errors in calculating or preparing dilutions can lead to inconsistent concentrations.[1]

    • Incomplete Dissolution: The compound may not be fully dissolved in the culture medium.[1]

    • Experimental Variables: Inconsistent cell seeding, edge effects in multi-well plates, or suboptimal incubation times can contribute to variability.[1]

  • Recommended Solution:

    • Use Fresh Aliquots: For each experiment, use a fresh, single-use aliquot of the this compound stock solution.[1]

    • Verify Calculations: Double-check all dilution calculations. If in doubt, prepare fresh dilutions from a new stock aliquot.[1]

    • Ensure Homogeneity: After adding the this compound stock solution to the culture medium, mix thoroughly by gentle pipetting before adding it to the cells.[1]

    • Optimize Assay Conditions: Ensure a homogenous cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media to maintain humidity.[1]

    • Time-Course Experiment: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for your specific cell line.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Reconstitute the lyophilized this compound powder in anhydrous DMSO to achieve a 10 mM concentration.

    • Ensure complete dissolution by gentle vortexing.

    • Prepare single-use aliquots to minimize freeze-thaw cycles.[1]

    • Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium, pre-warmed to 37°C.[1]

    • Always include a DMSO vehicle control with the same final DMSO concentration as the highest this compound concentration used.[1]

    • Mix thoroughly by gentle pipetting before adding to the cells.[1]

Protocol 2: Western Blot for FAK Phosphorylation

  • Cell Treatment:

    • Seed cells and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or a vehicle control (DMSO) for the determined optimal time (e.g., 24 hours) at 37°C in a CO₂ incubator.[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]

    • Collect the supernatant containing the protein lysate.[1]

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting using primary antibodies against phospho-FAK (e.g., Tyr397) and total FAK.

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK_inactive FAK (Inactive) Integrin->FAK_inactive activates FAK_active pFAK (Y397) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src recruits FAK_Src pFAK/Src Complex FAK_active->FAK_Src Src->FAK_Src Downstream Downstream Pathways (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream activates Response Cell Survival, Proliferation, Migration Downstream->Response promotes FakIN16 This compound FakIN16->FAK_inactive inhibits Troubleshooting_Workflow Start Start: this compound Experiment Problem Problem Encountered? Start->Problem Precipitation Precipitation in Media? Problem->Precipitation Yes Success Experiment Successful Problem->Success No Variability Inconsistent Results? Precipitation->Variability No Sol_Precipitation 1. Reduce final concentration 2. Optimize dilution (use warm media) 3. Check final DMSO % (<0.1%) Precipitation->Sol_Precipitation Yes Sol_Variability 1. Use fresh aliquots 2. Verify calculations 3. Ensure complete dissolution 4. Optimize assay conditions Variability->Sol_Variability Yes Other Consult further documentation Variability->Other No Sol_Precipitation->Start Retry Sol_Variability->Start Retry

References

Fak-IN-16 reagent stability and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of the Fak-IN-16 reagent. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C, where it is expected to be stable for up to three years.[1] Once reconstituted, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1]

Q2: How should I reconstitute this compound?

A: this compound is typically reconstituted in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] A common stock concentration for cellular assays is 10 mM.[1] To ensure the compound is fully dissolved, gentle vortexing or pipetting is recommended.[1]

Q3: What is the stability of this compound in a DMSO solution?

A: The stability of this compound in solution is dependent on the solvent and storage conditions.[1] DMSO solutions of small molecule inhibitors can be susceptible to degradation if not stored correctly.[1] It is highly recommended to use freshly prepared solutions for experiments whenever possible.[1] If using frozen aliquots, ensure they are tightly sealed to prevent moisture absorption by the DMSO, and avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1]

Q4: My this compound solution appears to have precipitated. What should I do?

A: Precipitation can occur if the compound's solubility is exceeded in the working solution. Visually inspect the media for any precipitate.[2] To resolve this, you can try reducing the final concentration of this compound.[2] Alternatively, you can try to increase the percentage of DMSO in the final working solution, but ensure that the final DMSO concentration is not toxic to your cells.[2]

Q5: I am not observing the expected inhibitory effect in my experiments. What could be the cause?

A: Several factors could lead to a lack of efficacy. First, ensure you are using a fresh aliquot of this compound and that your stock solutions have been stored correctly at -20°C or -80°C.[1] Double-check all dilution calculations and consider preparing fresh dilutions.[1] The optimal treatment time can vary between cell lines, so performing a time-course experiment (e.g., 1, 4, 8, 24 hours) may be necessary.[1] Finally, verify the expression and activity of FAK in your specific cell line, as it may be resistant to FAK inhibition.[1]

Data Presentation: Storage and Stability Summary

Reagent FormStorage TemperatureRecommended DurationNotes
Lyophilized Powder-20°CUp to 3 years[1]Store in a tightly sealed container.
Reconstituted in DMSO-20°CUp to 1 month[1]Prepare single-use aliquots to minimize freeze-thaw cycles.[1]
Reconstituted in DMSO-80°CUp to 6 months[1]Ideal for longer-term storage of solutions.[1]

Experimental Protocols

Protocol for Determining the Half-Life of this compound in Cell Culture Media

As specific quantitative data for the half-life of this compound in various cell culture media is not publicly available, it is recommended that researchers determine the half-life in their specific experimental system.[2]

Objective: To determine the stability and half-life of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or 96-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (a stable, non-related compound for HPLC normalization)

  • HPLC system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]

    • Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).[2]

    • Spike the medium with a fixed concentration of the internal standard.[2]

    • Aliquot the spiked medium into sterile microcentrifuge tubes or wells of a 96-well plate.[2]

  • Incubation:

    • Place the samples in a cell culture incubator at 37°C with 5% CO2.[2]

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot for analysis. The t=0 sample should be processed immediately after preparation.[2]

  • Sample Processing:

    • For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of the media sample.[2]

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

    • Carefully collect the supernatant for HPLC analysis.[2]

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from other components in the media and the internal standard.

    • Inject the supernatant from each time point onto the HPLC system.

    • Record the peak area of this compound and the internal standard.[2]

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area of the internal standard.[2]

    • Plot the natural logarithm (ln) of the normalized peak area of this compound against time.[2]

    • If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line (k) is the degradation rate constant.[2]

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualization

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK FAK Integrin->FAK Activation pY397 pFAK (Y397) FAK->pY397 Autophosphorylation Src Src Family Kinases pY397->Src Recruitment & Activation Grb2 Grb2/Sos pY397->Grb2 PI3K PI3K pY397->PI3K Src->pY397 Further Phosphorylation Ras Ras Grb2->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Responses Cellular Responses: - Proliferation - Survival - Migration - Invasion Akt->Cell_Responses MAPK_Pathway->Cell_Responses Fak_IN_16 This compound Fak_IN_16->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Reagent Check Reagent Storage & Handling Start->Check_Reagent Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Cells Verify Cell Line Characteristics Start->Check_Cells Storage_Temp Stored at -20°C / -80°C? Check_Reagent->Storage_Temp Concentration Dose-response curve performed? Check_Protocols->Concentration FAK_Expression FAK expression/activity confirmed in cell line? Check_Cells->FAK_Expression Aliquoted Aliquoted to avoid freeze-thaw cycles? Storage_Temp->Aliquoted Yes Resolution Consult further literature or contact technical support Storage_Temp->Resolution No Fresh_Dilution Fresh dilutions used? Aliquoted->Fresh_Dilution Yes Aliquoted->Resolution No Fresh_Dilution->Resolution If issues persist Fresh_Dilution->Resolution No Time_Course Optimal treatment time determined? Concentration->Time_Course Yes Concentration->Resolution No Controls Appropriate controls (e.g., vehicle) included? Time_Course->Controls Yes Time_Course->Resolution No Controls->Resolution If issues persist Controls->Resolution No Resistance Potential for intrinsic resistance? FAK_Expression->Resistance Yes FAK_Expression->Resolution No Resistance->Resolution If issues persist

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Controlling for Compensatory Signaling with Fak-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fak-IN-16, a potent inhibitor of Focal Adhesion Kinase (FAK). The primary focus is to address challenges related to compensatory signaling pathways that can arise during experiments, leading to unexpected results or drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FAK kinase domain.[1] By doing so, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step for its activation and the subsequent recruitment and phosphorylation of downstream signaling proteins like Src family kinases.[1] Inhibition of FAK's catalytic activity disrupts key cellular processes including cell migration, proliferation, survival, and adhesion.[1]

Q2: What are the expected cellular outcomes of treating cells with this compound?

Based on the established roles of FAK, successful inhibition by this compound is expected to lead to:

  • Reduced cell migration and invasion : FAK is a central regulator of cell motility.[1]

  • Induction of apoptosis or cell cycle arrest : FAK promotes cell survival signals, and its inhibition can trigger programmed cell death (anoikis) or halt proliferation.[1]

  • Altered cell adhesion and morphology : As a key component of focal adhesions, FAK inhibition can disrupt cell-matrix interactions.[1]

  • Decreased phosphorylation of downstream targets : A reduction in the phosphorylation of proteins such as paxillin (B1203293) and p130Cas is anticipated.[1]

Q3: What is compensatory signaling in the context of FAK inhibition?

Compensatory signaling occurs when cells adapt to the inhibition of a specific pathway by upregulating alternative signaling routes to maintain survival and proliferation. When FAK is inhibited, cancer cells can activate other kinases or pathways to bypass the blockade. This is a common mechanism of acquired drug resistance.

Q4: What are the known compensatory signaling pathways activated upon FAK inhibition?

Several compensatory mechanisms have been identified, including:

  • Upregulation of Src Family Kinases : In some cellular contexts, the inhibition of FAK can lead to an increase in the activity of Src family kinases, which may offer a compensatory survival pathway.[2]

  • Activation of Receptor Tyrosine Kinases (RTKs) : Inhibition of FAK can induce the rapid phosphorylation and activation of RTKs such as EGFR and HER2.[3][4] These RTKs can then directly phosphorylate FAK at Y397, bypassing the need for FAK's own kinase activity and thus conferring resistance to FAK inhibitors.[3][4]

  • Activation of the STAT3 Pathway : In some cancer models, resistance to FAK inhibitors has been linked to the activation of STAT3 signaling.[5][6]

Q5: Does this compound have known off-target effects?

Currently, a comprehensive, publicly available kinase selectivity profile for this compound is limited.[7] Like many kinase inhibitors targeting the ATP-binding site, it is possible that this compound may inhibit other kinases with similar structural features.[7] A common off-target for many FAK inhibitors is the highly homologous kinase, Proline-rich tyrosine kinase 2 (PYK2).[7] Researchers should be aware of potential off-target effects and employ rigorous controls to validate their findings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on identifying and controlling for compensatory signaling.

Issue Potential Cause Recommended Action
No observable phenotype (e.g., no change in cell migration or viability) after this compound treatment. 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell Line Insensitivity: The FAK pathway may not be a primary driver of the phenotype in your cell line. 3. Compensatory Signaling: The cells may have rapidly activated a compensatory pathway. 4. Kinase-Independent Scaffolding Function of FAK: this compound inhibits the kinase activity of FAK but not its scaffolding functions, which can also contribute to cell signaling.[1]1. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration. 2. Confirm FAK expression and basal phosphorylation (p-FAK Y397) in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to FAK inhibition. 3. Analyze key compensatory pathways (e.g., p-Src, p-EGFR, p-STAT3) by Western blot at various time points after treatment. 4. To investigate scaffolding functions, consider using siRNA or shRNA to deplete total FAK protein and compare the phenotype to that of this compound treatment.
Initial response to this compound followed by acquired resistance over time. 1. Long-term Compensatory RTK Reprogramming: Prolonged FAK inhibition can lead to the acquisition of novel RTK expression in cells that initially had low RTK levels.[3][4] 2. Activation of Other Survival Pathways: Chronic treatment may lead to the upregulation of other pro-survival pathways, such as the STAT3 pathway.[5][6]1. Perform RTK antibody arrays or mass spectrometry-based proteomics to identify upregulated RTKs in resistant cells compared to parental cells. 2. Investigate the activation status of known resistance pathways (e.g., STAT3) in resistant cells. 3. Consider combination therapy with an inhibitor targeting the identified compensatory pathway (e.g., an EGFR inhibitor or a STAT3 inhibitor).
Discrepancy between in vitro kinase assay data and cellular assay results. 1. Cell Permeability and Metabolism: this compound may have poor cell permeability or be rapidly metabolized in your cell line. 2. Presence of Compensatory Pathways in the Cellular Context: The complex intracellular environment can enable rapid activation of compensatory signaling not present in a purified kinase assay.1. Confirm target engagement in cells by assessing the phosphorylation of FAK's direct downstream targets (e.g., p-Paxillin) via Western blot. 2. Perform a time-course experiment to assess the duration of FAK inhibition. 3. Analyze for the activation of compensatory pathways as described above.
Unexpected toxicity at concentrations expected to be specific for FAK. 1. Off-Target Effects: The observed toxicity may be due to the inhibition of an unintended kinase that is essential for cell survival.[7]1. Lower the concentration of this compound to the minimum effective dose for FAK inhibition. 2. Use a structurally distinct FAK inhibitor to see if the toxic phenotype is reproducible. If not, an off-target effect is likely. 3. Consult literature for known off-targets of similar FAK inhibitors.

Experimental Protocols

Protocol 1: Western Blot for FAK Phosphorylation and Compensatory Signaling

This protocol details the procedure for assessing the phosphorylation status of FAK (Y397) and key proteins in compensatory signaling pathways.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-p-Src (Y416), anti-total Src, anti-p-EGFR (Y1068), anti-total EGFR, anti-p-STAT3 (Y705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol provides a method to assess the effect of this compound on cell migration.

Materials:

  • Cell line of interest

  • This compound

  • Culture plates (e.g., 24-well plates)

  • Pipette tips (e.g., 200 µL) or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a culture plate and grow to a confluent monolayer.

  • Creating the "Wound": Create a scratch or gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time.

Protocol 3: Anoikis Assay

This protocol is for assessing the ability of this compound to induce anoikis (anchorage-independent cell death).

Materials:

  • Cell line of interest

  • This compound

  • Ultra-low attachment culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® or Annexin V/PI staining kit)

Procedure:

  • Cell Seeding: Seed cells in ultra-low attachment plates in the presence of various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Viability Assessment:

    • For luminescent assays, add the cell viability reagent and measure luminescence according to the manufacturer's protocol.

    • For flow cytometry, harvest the cells and stain with Annexin V and PI to quantify apoptotic and necrotic cells.

Data Presentation

Table 1: Representative Data for Western Blot Analysis of FAK and Compensatory Signaling Pathways

Treatmentp-FAK (Y397) (Relative Intensity)Total FAK (Relative Intensity)p-Src (Y416) (Relative Intensity)p-EGFR (Y1068) (Relative Intensity)p-STAT3 (Y705) (Relative Intensity)
Vehicle (DMSO)1.001.001.001.001.00
This compound (100 nM)0.250.981.852.101.15
This compound (1 µM)0.051.022.503.201.50

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Representative Data for Cell Migration (Wound Healing) Assay

TreatmentWound Closure at 24h (%)
Vehicle (DMSO)95 ± 5
This compound (100 nM)45 ± 8
This compound (1 µM)15 ± 4

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src PI3K PI3K pFAK->PI3K RAS RAS pFAK->RAS pSrc p-Src Src->pSrc pSrc->PI3K Migration Migration pSrc->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Fak_IN_16 This compound Fak_IN_16->FAK

Caption: FAK signaling pathway and the inhibitory action of this compound.

Compensatory_Signaling Fak_IN_16 This compound FAK FAK Inhibition Fak_IN_16->FAK Compensatory Compensatory Signaling FAK->Compensatory Src Src Activation Compensatory->Src RTK RTK Activation (EGFR, HER2) Compensatory->RTK STAT3 STAT3 Activation Compensatory->STAT3 Resistance Drug Resistance & Cell Survival Src->Resistance RTK->Resistance STAT3->Resistance

Caption: Compensatory signaling pathways activated upon FAK inhibition.

Troubleshooting_Workflow Start Experiment with this compound Expected Expected Phenotype? Start->Expected Yes Proceed with Analysis Expected->Yes Yes No Troubleshoot Expected->No No Check_Conc Verify Inhibitor Concentration & Activity No->Check_Conc Check_FAK Confirm FAK Expression & Basal Activation Check_Conc->Check_FAK Check_Compensatory Assess Compensatory Signaling (p-Src, p-RTKs, p-STAT3) Check_FAK->Check_Compensatory Consider_Scaffolding Investigate FAK Scaffolding Functions (siRNA) Check_Compensatory->Consider_Scaffolding Optimize Optimize Experiment Consider_Scaffolding->Optimize

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Validating On-Target Effects of Fak-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target effects of the FAK inhibitor, Fak-IN-16, using RNA interference (RNAi) and CRISPR/Cas9 technologies.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using RNAi or CRISPR to validate the on-target effects of this compound?

The core principle is to determine if the biological effects observed with this compound treatment can be replicated by specifically reducing or eliminating the target protein, Focal Adhesion Kinase (FAK), through genetic methods. This concept is known as "phenocopying". If silencing the FAK gene with siRNA (RNAi) or knocking it out with CRISPR/Cas9 produces a similar cellular phenotype to that of this compound treatment, it provides strong evidence that the compound's effects are indeed mediated through the inhibition of FAK.[1]

Q2: When should I choose RNAi versus CRISPR for my validation experiments?

The choice between RNAi and CRISPR depends on the desired duration and extent of target suppression.

  • RNAi (siRNA): Provides transient knockdown of FAK expression. This is useful for short-term experiments and when complete knockout of the gene may be lethal to the cells.

  • CRISPR/Cas9: Creates a permanent knockout of the FAK gene. This is ideal for long-term studies and for generating stable cell lines completely devoid of FAK protein.

Q3: What are the critical positive and negative controls for these experiments?

Proper controls are essential for interpreting your results accurately.

Control TypePurposeExamples
Negative Controls To ensure that the observed effects are not due to the delivery method or off-target effects of the genetic tool.- Non-targeting siRNA (scrambled sequence) - AAVS1 safe harbor-targeting gRNA (for CRISPR) - Mock transfection/transduction (vehicle control)
Positive Controls To confirm that the experimental system (transfection, transduction, Cas9 activity) is working correctly.- siRNA targeting a housekeeping gene (e.g., GAPDH, PPIB) - gRNA targeting a gene known to produce a clear phenotype in your cell line

Q4: How can I confirm the on-target engagement of this compound in my cellular model?

Validating that this compound is interacting with FAK in your cells is a crucial first step. A common method is to assess the phosphorylation status of FAK at tyrosine 397 (Y397), which is a key autophosphorylation site.[2] Treatment with an effective FAK inhibitor like this compound should lead to a dose-dependent decrease in p-FAK (Y397) levels, which can be measured by Western blot.

Troubleshooting Guides

RNAi (siRNA) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low FAK knockdown efficiency - Suboptimal siRNA sequence - Inefficient transfection - Incorrect siRNA concentration- Test multiple validated siRNA sequences against FAK. - Optimize transfection parameters (reagent, cell density, siRNA:reagent ratio). - Perform a dose-response curve to determine the optimal siRNA concentration.
High cell toxicity - High siRNA concentration - Toxicity of the transfection reagent- Lower the siRNA concentration. - Use a less toxic transfection reagent or delivery method. - Ensure cells are healthy and at the optimal confluency before transfection.
Inconsistent results - Variable transfection efficiency - Cell line instability- Standardize all steps of the transfection protocol. - Use a positive control to monitor transfection efficiency in each experiment. - Use low-passage cells and ensure consistent culture conditions.
Off-target effects - siRNA sequence has partial homology to other genes- Use at least two independent siRNAs targeting different regions of the FAK mRNA. - Perform rescue experiments by overexpressing an siRNA-resistant FAK cDNA.
CRISPR/Cas9 Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low knockout efficiency - Inefficient gRNA design - Low transfection/transduction efficiency - Inactive Cas9 nuclease- Design and test multiple gRNAs targeting a critical exon of the FAK gene. - Optimize the delivery method for your specific cell line. - Use a validated Cas9 expression system and confirm its activity with a positive control gRNA.[3]
No viable knockout clones - FAK may be an essential gene in your cell line.- Attempt to generate a conditional knockout cell line. - Use RNAi for transient knockdown instead of a permanent knockout.
Heterozygous or incomplete knockout - Inefficient editing in all alleles.- Screen a larger number of single-cell clones. - Use a more efficient gRNA or delivery method.
Off-target mutations - gRNA has homology to other genomic regions.- Use a high-fidelity Cas9 variant. - Perform off-target analysis using computational tools and validate potential off-target sites by sequencing.

Quantitative Data Summary

The following tables summarize representative quantitative data comparing the effects of FAK inhibition through a small molecule inhibitor (this compound or other FAK inhibitors as a proxy) and genetic knockdown.

Table 1: Comparison of Biochemical and Cellular Potency

CompoundTypeBiochemical IC50 (FAK)Cellular pFAK (Y397) Inhibition IC50
This compound ATP-competitive19.1 nMNot directly reported in comparative studies
PF-573228 ATP-competitive4 nM30-100 nM
VS-6063 (Defactinib) ATP-competitive0.6 nMDose-dependent inhibition observed

Note: IC50 values are compiled from different studies and should be interpreted with caution as experimental conditions can vary.[2]

Table 2: Phenotypic Comparison of FAK Inhibition vs. FAK Knockdown

TreatmentCell LineEffect on Cell Viability/Colony FormationEffect on Cell Migration/InvasionReference
FAK Inhibitor (PF-573,228) G401 (renal tumor)Decreased cell survival (LD50: 4.7 µM)Marked decrease in migration and invasion[4][5]
FAK siRNA H1299 (lung cancer)43% to 55% decrease in colony formationDecrease in migration[6]
FAK Inhibitor (VS-4718) MDA-MB-231 (breast cancer)Dose-dependent reduction of Aldefluor+ cellsNot explicitly stated[7]
FAK siRNA MDA-MB-231 (breast cancer)Reduction in tumorsphere forming efficiencySignificant diminution of Aldefluor+ cells[7]

Experimental Protocols

Detailed Methodology for FAK Knockdown using siRNA
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute FAK-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically for your cell line and the specific downstream assay.

  • Validation of Knockdown: Harvest the cells and assess FAK protein levels by Western blot or FAK mRNA levels by qRT-PCR.

Detailed Methodology for FAK Knockout using CRISPR/Cas9
  • gRNA Design and Cloning: Design at least two gRNAs targeting an early exon of the FAK gene using a publicly available design tool. Clone the gRNAs into a suitable vector that also expresses a Cas9 nuclease and a selection marker.

  • Transfection/Transduction: Deliver the gRNA/Cas9 plasmid into the target cells using a high-efficiency transfection method (e.g., electroporation) or lentiviral transduction.

  • Selection: Select for successfully transfected/transduced cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.

  • Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or FACS into a 96-well plate to generate clonal cell lines.

  • Expansion and Screening: Expand the single-cell clones and screen for FAK knockout by Western blot to confirm the absence of the FAK protein.

  • Genotypic Validation: Extract genomic DNA from the knockout clones and perform PCR and Sanger sequencing of the target locus to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RTK->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Grb2_Sos Grb2/Sos pFAK->Grb2_Sos PI3K PI3K pFAK->PI3K Src->pFAK Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf CellularResponses Cell Proliferation, Survival, Migration Akt->CellularResponses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellularResponses Fak_IN_16 This compound Fak_IN_16->FAK Validation_Workflow Start Start: Observe Phenotype with this compound Pharmacological Pharmacological Arm: Treat cells with this compound Start->Pharmacological Genetic Genetic Arm: FAK Knockdown (siRNA) or Knockout (CRISPR) Start->Genetic MeasurePhenotype1 Measure Phenotypic and Molecular Readouts Pharmacological->MeasurePhenotype1 MeasurePhenotype2 Measure Phenotypic and Molecular Readouts Genetic->MeasurePhenotype2 Compare Compare Results MeasurePhenotype1->Compare MeasurePhenotype2->Compare Similar Phenotypes are Similar (Phenocopy) Compare->Similar Yes Different Phenotypes are Different Compare->Different No Conclusion1 Conclusion: On-target effect of This compound is validated Similar->Conclusion1 Conclusion2 Conclusion: Observed effect may be due to off-target activity of this compound Different->Conclusion2

References

Validation & Comparative

A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-16 vs. VS-4718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell survival, proliferation, migration, and invasion.[1] The development of small molecule inhibitors against FAK represents a promising avenue for novel cancer therapies. This guide provides a detailed, objective comparison of two prominent FAK inhibitors, Fak-IN-16 and VS-4718 (also known as P-529 or defactinib), to assist researchers in selecting the appropriate tool for their preclinical studies. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their biochemical potency, cellular activity, and mechanistic profiles.[1]

At a Glance: Key Performance Indicators

A summary of the key quantitative data for this compound and VS-4718 is presented below. It is important to note that these values are derived from separate studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.[1]

ParameterThis compoundVS-4718 (Defactinib)
Biochemical Potency (IC50) 1.2 pM1.5 nM (in vitro kinase assay)[1][2]
Cellular Potency (IC50) Not explicitly stated~100 nM (for FAK phosphorylation inhibition)[1][3]
Mechanism of Action Selective FAK inhibitor[1]Reversible, selective FAK inhibitor[1][4]

Delving Deeper: A Comparative Analysis

Biochemical Potency: this compound demonstrates extraordinary potency in biochemical assays, with a reported IC50 of 1.2 pM, suggesting a very high affinity for the FAK kinase.[1] In comparison, VS-4718 exhibits an in vitro IC50 of 1.5 nM, indicating that this compound is several orders of magnitude more potent in a cell-free system.[1][2]

Cellular Activity: While a direct cellular IC50 for this compound is not readily available in the reviewed literature, VS-4718 has a reported cellular IC50 of approximately 100 nM for the inhibition of FAK autophosphorylation at Tyr-397.[1][3] This highlights the common disparity between biochemical and cellular potencies, likely due to factors such as cell permeability and off-target effects within a complex cellular environment. Both inhibitors effectively reduce FAK phosphorylation, a key marker of its activation.[1]

Selectivity: Both compounds are described as selective FAK inhibitors. However, VS-4718 is also known to inhibit the closely related proline-rich tyrosine kinase 2 (PYK2).[1] The broader kinase selectivity profile of this compound is not as extensively documented in the available literature. For studies aiming to dissect the specific roles of FAK versus PYK2, this difference in selectivity could be a critical consideration.[1]

In Vivo Efficacy: VS-4718 has been evaluated in various in vivo xenograft models. For instance, in pediatric tumor models, a dose of 50 mg/kg administered orally twice daily showed significant differences in event-free survival distribution compared to control in a majority of solid tumor xenografts, although it did not induce tumor regression.[1][3][5] this compound is described as orally active and capable of slowing tumor growth and reducing tumor vascularity and invasion in vivo.[1] However, specific dosing and efficacy data from comprehensive in vivo studies are less detailed in the public domain compared to VS-4718.[1]

Signaling Pathways and Experimental Workflow

To better understand the context of FAK inhibition and the methodologies for evaluating these compounds, the following diagrams are provided.

FAK_Signaling_Pathway FAK Signaling Pathway and Inhibition cluster_extracellular Extracellular Matrix cluster_cellular Cellular Compartment Integrin Integrins FAK FAK Integrin->FAK Activation pY397 pFAK (Y397) FAK->pY397 Autophosphorylation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Src Src pY397->Src Src->FAK Cell_Survival Cell Survival, Proliferation, Migration PI3K_Akt->Cell_Survival MAPK->Cell_Survival Inhibitor This compound / VS-4718 Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and points of inhibition by this compound and VS-4718.

Experimental_Workflow Workflow for FAK Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) Treatment Inhibitor Treatment (Dose-Response) Kinase_Assay->Treatment Cell_Culture Cell Culture (Cancer Cell Lines) Cell_Culture->Treatment Western_Blot Western Blot (pFAK, Total FAK, Downstream Targets) Treatment->Western_Blot Viability_Assay Cell Viability/ Proliferation Assay Treatment->Viability_Assay Migration_Assay Migration/Invasion Assay Treatment->Migration_Assay Xenograft Xenograft Model Establishment Western_Blot->Xenograft Viability_Assay->Xenograft Migration_Assay->Xenograft Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Growth Measurement Inhibitor_Admin->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD

Caption: Generalized experimental workflow for evaluating the efficacy of FAK inhibitors.

Experimental Protocols

Below are generalized protocols for key experiments to investigate FAK inhibition. These should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Assay (for IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to inhibit 50% of FAK kinase activity in a cell-free system.

  • Materials:

    • Recombinant human FAK enzyme

    • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase reaction buffer

    • Test compounds (this compound, VS-4718)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the FAK enzyme, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding a final concentration of ATP (often at the Km value for FAK).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using a suitable detection method that quantifies ADP production.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular FAK Phosphorylation Assay (Western Blot)
  • Objective: To assess the ability of the inhibitors to block FAK autophosphorylation in a cellular context.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound and VS-4718

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of this compound or VS-4718 for a predetermined time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the inhibition of FAK phosphorylation relative to total FAK and the loading control.[6]

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the FAK inhibitors in a preclinical animal model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human cancer cells for implantation

    • This compound or VS-4718 formulated for oral administration

    • Vehicle control

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[7]

    • Administer the FAK inhibitor or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily). For VS-4718, a dose of 50 mg/kg twice daily has been used.[1][3][7]

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and general health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[7]

Conclusion

Both this compound and VS-4718 are potent inhibitors of FAK, a critical target in oncology. This compound exhibits superior biochemical potency, while VS-4718 is a well-characterized inhibitor with established cellular potency and a more extensive portfolio of in vivo data. The choice between these two inhibitors will depend on the specific research question. For studies requiring maximal potency in biochemical assays, this compound may be the preferred choice. For in vivo studies or when a more extensively characterized compound with a known cellular profile is required, VS-4718 presents a robust option. Researchers should also consider the differential selectivity profile, particularly concerning PYK2, when designing their experiments.

References

Validating Fak-IN-16 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fak-IN-16, a potent inhibitor of Focal Adhesion Kinase (FAK), with other commonly used FAK inhibitors. We present supporting experimental data, detailed protocols for key target engagement validation assays, and clear visualizations of the underlying biological pathways and experimental workflows.

Introduction to FAK and its Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways governing survival, proliferation, migration, and adhesion.[1] Dysregulation of FAK activity is implicated in the progression and metastasis of various cancers, making it a prime therapeutic target.[2][3] Small molecule inhibitors like this compound have been developed to block the kinase activity of FAK and disrupt its downstream signaling. Validating that these inhibitors effectively engage FAK within the complex cellular environment is a critical step in drug development.

Comparison of FAK Inhibitors

The following table summarizes the biochemical and cellular potency of this compound compared to two other widely used FAK inhibitors, PF-573228 and VS-6063 (Defactinib). It is important to note that IC50 values can vary between different studies and experimental conditions.

InhibitorTypeBiochemical IC50 (FAK)Cellular pFAK (Y397) Inhibition IC50Reference
This compound ATP-competitive19.1 nMNot directly reported in comparative studies[4]
PF-573228 ATP-competitive4 nM30-100 nM[4]
VS-6063 (Defactinib) ATP-competitive0.6 nMDose-dependent inhibition observed[4]

FAK Signaling Pathway and Inhibition

FAK activation is initiated by various extracellular signals, leading to the autophosphorylation of tyrosine 397 (Y397). This phosphorylation event creates a binding site for Src family kinases, resulting in the full activation of FAK and the subsequent phosphorylation of downstream targets. This cascade ultimately influences key cellular processes through pathways such as PI3K/AKT and MAPK/ERK. FAK inhibitors, like this compound, act by competing with ATP for the kinase domain's binding site, thereby preventing the initial autophosphorylation and blocking downstream signaling.

FAK_Signaling_Pathway FAK Signaling Pathway and Point of Inhibition Integrins Integrins / Growth Factor Receptors FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src Family Kinases pFAK->Src Recruitment Downstream Downstream Substrates (e.g., Paxillin, Crk) pFAK->Downstream Src->pFAK Full Activation PI3K_AKT PI3K/AKT Pathway Downstream->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Downstream->MAPK_ERK Cellular_Responses Cell Adhesion, Migration, Proliferation PI3K_AKT->Cellular_Responses MAPK_ERK->Cellular_Responses Fak_IN_16 This compound (Inhibitor) Fak_IN_16->FAK Inhibition

FAK signaling cascade and the inhibitory action of this compound.

Experimental Protocols for Target Engagement Validation

Validating that a compound like this compound engages its intended target in cells is crucial. Several methods can be employed, each with its own advantages.

Western Blotting for FAK Phosphorylation

A common method to assess FAK inhibition is to measure the phosphorylation status of FAK at Y397 (pFAK). A decrease in pFAK levels upon inhibitor treatment indicates target engagement.

Experimental Workflow:

Western_Blot_Workflow Western Blot Workflow for pFAK Detection Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (Western Blot) SDS_PAGE->Transfer Antibody_Incubation 5. Antibody Incubation (pFAK, Total FAK, Loading Control) Transfer->Antibody_Incubation Detection 6. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 7. Densitometry & Data Analysis Detection->Analysis NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow Transfection 1. Transfect cells with NanoLuc®-FAK fusion vector Plating 2. Plate transfected cells Transfection->Plating Treatment 3. Add NanoBRET® tracer and varying concentrations of this compound Plating->Treatment Incubation 4. Incubate at 37°C Treatment->Incubation Substrate 5. Add NanoLuc® substrate Incubation->Substrate Detection 6. Measure donor (460nm) and acceptor (610nm) emission Substrate->Detection Analysis 7. Calculate BRET ratio and determine IC50 Detection->Analysis

References

Fak-IN-16: A Comparative Selectivity Analysis Against Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical target in oncology due to its pivotal role in cell adhesion, migration, proliferation, and survival.[1] Fak-IN-16 is a novel and potent small-molecule inhibitor of FAK. This guide provides an objective comparison of this compound's selectivity profile with that of other known FAK inhibitors, supported by available experimental data.

Comparative Selectivity of FAK Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. While this compound is designed as a selective FAK inhibitor, like many kinase inhibitors targeting the ATP-binding site, it can exhibit activity against other kinases.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. There are conflicting reports on the biochemical IC50 of this compound, with one study reporting an exceptionally low value of 1.2 pM, suggesting very high affinity, and another reporting an IC50 of 19.10 nM.[2][3] This discrepancy may arise from different assay conditions.

A limited selectivity screen of this compound showed considerable inhibition of five other kinases: ABL1, ALK, BTK, FLT3, and KDR.[3] These off-target activities could potentially offer synergistic therapeutic effects in certain cancer contexts.[4]

The following table summarizes the available IC50 data for this compound and other prominent FAK inhibitors against FAK and the closely related proline-rich tyrosine kinase 2 (PYK2).

InhibitorFAK IC50PYK2 IC50Notes
This compound 1.2 pM[2] / 19.10 nM[3]Not AvailablePotent FAK inhibitor with some reported off-target activities.[3]
Defactinib (VS-6063/VS-4718) 1.5 nM[2]Known to inhibit PYK2[2]Orally available, reversible, and selective FAK inhibitor.[2]
PF-562271 Not AvailableNot AvailableA well-characterized FAK inhibitor.[4]
GSK2256098 18 nMNot Available
TAE226 7.00 nM[3]Not Available
Y15 Not AvailableNot Available

Note: IC50 values can vary between different studies due to variations in experimental conditions. Direct head-to-head comparisons under standardized assay conditions are crucial for a definitive assessment of selectivity.[4]

FAK Signaling Pathway

FAK is a central node in the signaling pathways initiated by integrin engagement with the extracellular matrix (ECM). Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), which creates a binding site for the SH2 domain of Src family kinases.[4] The resulting FAK/Src complex phosphorylates downstream targets, activating multiple signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[5]

FAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK recruitment ECM ECM ECM->Integrin engagement FAK_pY397 FAK-pY397 FAK->FAK_pY397 autophosphorylation FAK_Src_complex FAK/Src Complex FAK_pY397->FAK_Src_complex recruits Src Src Src->FAK_Src_complex Downstream Downstream Signaling FAK_Src_complex->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Figure 1: Simplified FAK signaling pathway upon integrin engagement with the ECM.

Experimental Protocols

Kinase Selectivity Profiling (KINOMEscan™)

A common method to determine the selectivity of a kinase inhibitor is through a competition binding assay, such as the KINOMEscan™ platform. This assay quantitatively measures the binding of an inhibitor to a large panel of kinases.

Principle: The assay relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.

General Protocol:

  • A panel of DNA-tagged kinases is used.

  • Each kinase is incubated with the test compound at various concentrations and an immobilized ligand.

  • The kinase-ligand complexes are captured on a solid support.

  • Unbound components are washed away.

  • The amount of captured kinase is quantified by qPCR of the DNA tag.

  • The results are typically expressed as the percentage of kinase activity remaining compared to a vehicle control or as a dissociation constant (Kd).

Kinase_Selectivity_Workflow cluster_workflow Experimental Workflow: Kinase Selectivity Profiling start Start prepare Prepare Kinase Panel (DNA-tagged) start->prepare incubate Incubate Kinase, Inhibitor, and Immobilized Ligand prepare->incubate capture Capture Kinase-Ligand Complexes incubate->capture wash Wash to Remove Unbound Components capture->wash quantify Quantify Bound Kinase (qPCR) wash->quantify analyze Data Analysis (% Inhibition / Kd) quantify->analyze end End analyze->end

Figure 2: A typical experimental workflow for kinase selectivity profiling.

In Vitro Biochemical Kinase Assay

Biochemical assays are essential for determining the IC50 value of an inhibitor against a purified kinase.

Principle: These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The inhibitory effect of a compound is determined by measuring the reduction in product formation or ATP consumption.

General Protocol:

  • Reaction Setup: In a multi-well plate, combine the purified FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and serial dilutions of this compound in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed or remaining ATP. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a highly potent inhibitor of FAK with a multi-kinase inhibition profile. While a comprehensive public kinome-wide selectivity profile is not yet available, existing data suggests it has activity against other cancer-relevant kinases, which could be advantageous. Further head-to-head comparative studies with other FAK inhibitors under standardized conditions are necessary to fully elucidate its therapeutic potential and selectivity. The experimental protocols outlined in this guide provide a framework for such evaluations.

References

Safety Operating Guide

Navigating the Safe Disposal of Fak-IN-16: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds like Fak-IN-16, a focal adhesion kinase (FAK) inhibitor, are critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This guide provides a detailed protocol for the proper disposal of this compound, based on established best practices for similar small molecule inhibitors, to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to mitigate exposure and associated risks.

Engineering Controls: To prevent the inhalation of dust or aerosols, always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.[1]

Avoid Contact: Direct contact with the skin, eyes, and clothing must be prevented. In the case of accidental contact, the affected area should be flushed immediately with a copious amount of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[1][2]

Spill Response: In the event of a spill, the material should be contained using an inert absorbent like vermiculite (B1170534) or sand. The absorbed material must then be carefully collected and placed into a sealed, appropriately labeled container for hazardous waste disposal.[1]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes the typical information found for similar research compounds. This information should be treated as a guideline, and institutional protocols should always be followed.

PropertyTypical Value/Information
Appearance Solid powder
Storage Temperature Store in a well-ventilated place. Keep container tightly closed.[2] Some similar compounds require storage under inert gas and are light sensitive.
Solubility Soluble in organic solvents such as DMSO and ethanol.
Hazard Statements May be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3][4] Suspected of causing genetic defects and may cause organ damage through prolonged exposure.[3]
Precautionary Statements Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Segregation: All materials that have come into contact with this compound are to be considered hazardous chemical waste. This includes:

    • Unused or expired this compound powder.[1]

    • Solutions containing this compound.[1]

    • Contaminated consumables such as pipette tips, weighing boats, vials, and gloves.[1]

    • Materials used for spill cleanup.[1]

  • Containerization and Labeling:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible with the waste.[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.[1]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," an approximate concentration and quantity of the waste, and the date of accumulation.[1]

  • Storage of Hazardous Waste:

    • Store the labeled hazardous waste containers in a designated, secure area.

    • This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[1]

    • Ensure that this compound waste is not stored with incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[1]

    • Provide the EHS office or contractor with a complete and accurate description of the waste, including all the information on the container label.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Fak_IN_16_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify All this compound Contaminated Materials fume_hood->identify_waste segregate_solid Segregate Solid Waste (e.g., consumables, powder) identify_waste->segregate_solid segregate_liquid Segregate Liquid Waste (e.g., solutions) identify_waste->segregate_liquid container_solid Place in Labeled, Leak-Proof Solid Waste Container segregate_solid->container_solid container_liquid Place in Labeled, Leak-Proof Liquid Waste Container segregate_liquid->container_liquid storage Store in Designated Hazardous Waste Area with Secondary Containment container_solid->storage container_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor storage->contact_ehs provide_info Provide Waste Information for Pickup contact_ehs->provide_info end End: Proper Disposal Complete provide_info->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Fak-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fak-IN-16

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent Focal Adhesion Kinase (FAK) inhibitor. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with standard safety protocols.

Immediate Safety and Handling Precautions

When working with this compound, adherence to the following safety measures is mandatory to minimize risk and exposure.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent the inhalation of any dust or aerosols. The work area must be well-ventilated.[1]

  • Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE.[1] This includes chemical-resistant nitrile gloves, safety goggles with side shields, and a fully buttoned laboratory coat.[1]

  • Avoid Contact : Prevent direct contact of the compound with skin, eyes, and clothing.[1]

  • Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.

Hazard Identification and Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from similar compounds and general laboratory chemical safety guidelines.[1] The following tables summarize the expected hazard classifications and the available biological activity data for this compound.

Table 1: Representative Hazard Profile (Based on similar compounds) Note: This data is based on similar research compounds, as a specific SDS for this compound is not publicly available.

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Table 2: Biochemical and Cellular Potency of FAK Inhibitors

InhibitorTypeBiochemical IC50 (FAK)Cellular pFAK (Y397) Inhibition IC50
This compound ATP-competitive19.1 nMNot directly reported in comparative studies
PF-573228 ATP-competitive4 nM30-100 nM
VS-6063 (Defactinib) ATP-competitive0.6 nMDose-dependent inhibition observed
Procedural Workflow for Safe Handling and Disposal

The following diagram outlines the essential steps for safely managing this compound from receipt to final disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Waste Management & Disposal cluster_spill Spill Response a Receive & Log Compound b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in Chemical Fume Hood b->c d Prepare Solutions (e.g., in DMSO) c->d j Contain Spill with Inert Absorbent c->j If Spill Occurs e Perform Assay (e.g., Kinase or Cellular Assay) d->e f Segregate Waste (Solid & Liquid) e->f g Containerize in Leak-Proof, Labeled Hazardous Waste Bins f->g h Store in Designated Satellite Accumulation Area g->h i Arrange Pickup via EHS Office h->i k Collect & Place in Sealed Hazardous Waste Container j->k k->h

Caption: Procedural workflow for the safe handling of this compound.

First Aid and Spill Response
  • In Case of Contact : If this compound comes into contact with the skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Spill Response : In the event of a spill, contain the material using an inert absorbent such as vermiculite (B1170534) or sand.[1] Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal.[1]

Operational and Disposal Plan

The proper disposal of this compound and all contaminated materials is critical to ensure personnel safety and environmental protection. Under no circumstances should this waste be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Segregation : All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes unused powder, solutions, and contaminated consumables like pipette tips, vials, and gloves.[1]

  • Containerization :

    • Solid Waste : Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container with a secure lid.[1]

    • Liquid Waste : Collect all solutions containing this compound in a separate, shatter-resistant, and leak-proof hazardous waste container.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation must also be included.[1]

  • Storage : Store waste containers in a designated, well-ventilated satellite accumulation area that provides secondary containment.[1]

  • Final Disposal : Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule waste pickup.[1]

Experimental Protocols and Signaling Pathway

FAK Signaling Pathway and Inhibition by this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signals from the extracellular matrix (via integrins) and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases.[2] This leads to the activation of downstream pathways, such as PI3K/AKT and MAPK/ERK, which regulate cell adhesion, migration, proliferation, and survival.[2] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of FAK and thereby inhibiting these downstream cellular processes.[2]

G cluster_input Upstream Signals cluster_core FAK Activation Cascade cluster_inhibitor Inhibition cluster_output Downstream Pathways & Cellular Response Integrins Integrins FAK FAK Integrins->FAK GFR Growth Factor Receptors GFR->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src Family Kinase pFAK->Src recruits FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src PI3K_AKT PI3K/AKT Pathway FAK_Src->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK FakIN16 This compound FakIN16->FAK Inhibits Kinase Activity Responses Cell Migration Cell Proliferation Cell Survival PI3K_AKT->Responses MAPK_ERK->Responses

Caption: FAK signaling pathway and the inhibitory action of this compound.

Biochemical FAK Kinase Assay (IC50 Determination)

This protocol provides a general method for determining the in vitro inhibitory activity of this compound against the FAK kinase.

Materials:

  • Recombinant human FAK kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer.

  • In a 96-well plate, add the FAK enzyme, the peptide substrate, and the this compound dilutions.[3]

  • Initiate the kinase reaction by adding ATP.[3]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[3]

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent.[3]

  • Plot the percentage of inhibition versus the log concentration of this compound to calculate the IC50 value.[3]

Cellular Assay: Inhibition of FAK Phosphorylation

This protocol assesses the effect of this compound on the FAK signaling pathway within a cellular context by measuring the phosphorylation of FAK at Y397.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-FAK (Y397), anti-total FAK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2 hours).

  • After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-FAK (Y397) and total FAK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phospho-FAK to total FAK to determine the extent of inhibition.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.